molecular formula C6H10N2S B6203190 3-aminothiane-3-carbonitrile CAS No. 1343219-56-6

3-aminothiane-3-carbonitrile

Cat. No.: B6203190
CAS No.: 1343219-56-6
M. Wt: 142.22 g/mol
InChI Key: AFZYFRRLSPRLHU-UHFFFAOYSA-N
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Description

3-Aminothiane-3-carbonitrile is a chemical compound of significant interest in medicinal and organic chemistry research. While specific biological data for this compound is not widely published in the available literature, its molecular structure, featuring an aminonitrile group embedded within a thiane (tetrahydrothiopyran) ring, makes it a valuable scaffold for chemical synthesis and drug discovery exploration. Compounds with similar aminonitrile-functionalized heterocycles are frequently investigated as key intermediates for the synthesis of more complex molecular architectures. For instance, carbonitrile derivatives are prominent in the development of potential therapeutic agents. Research has shown that quinoline-3-carbonitrile derivatives act as potent dual inhibitors of EGFR and HER-2, showing notable antiproliferative activity against various cancer cell lines . Similarly, 2-aminothiophene-3-carbonitriles are recognized as a privileged structural motif in medicinal chemistry, forming the core of several bioactive molecules and drugs, such as the antipsychotic olanzapine . Furthermore, the 3-carbonitrile group is a common feature in molecules studied for diverse applications, including tyrosinase inhibition for skin hyperpigmentation treatment and the induction of neural differentiation in cell models . As a building block, 3-aminothiane-3-carbonitrile offers researchers a versatile template for constructing combinatorial libraries or for use in multi-step synthetic routes. Its potential applications span the development of novel small-molecule inhibitors, fluorescent tracers, and other functional materials. This product is intended for research and development purposes in a laboratory setting only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1343219-56-6

Molecular Formula

C6H10N2S

Molecular Weight

142.22 g/mol

IUPAC Name

3-aminothiane-3-carbonitrile

InChI

InChI=1S/C6H10N2S/c7-4-6(8)2-1-3-9-5-6/h1-3,5,8H2

InChI Key

AFZYFRRLSPRLHU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)(C#N)N

Purity

95

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Aminothiane-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Aminothiane-3-carbonitrile (CAS: 1343219-56-6) is a specialized heterocyclic scaffold utilized in medicinal chemistry as a conformationally restricted precursor to unnatural amino acids and spirocyclic bioisosteres.[1][2][3][4] Characterized by a saturated tetrahydrothiopyran (thiane) ring with geminal amino and nitrile substituents at the C3 position, this molecule offers unique steric and electronic properties compared to its carbocyclic analog, 1-aminocyclohexanecarbonitrile.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and stability profiles, designed to support researchers in optimizing its use as a drug discovery intermediate.

Part 1: Identity and Physicochemical Profile

Core Chemical Identity
PropertyDetail
IUPAC Name 3-Amino-tetrahydro-2H-thiopyran-3-carbonitrile
CAS Number 1343219-56-6
Molecular Formula C₆H₁₀N₂S
Molecular Weight 142.22 g/mol
SMILES N#CC1(N)CCCSC1
Chirality Chiral (C3 is a stereocenter); typically synthesized as a racemate.[4]
Calculated & Predicted Properties

The following values are derived from structural analysis and comparative data of homologous


-aminonitriles.
ParameterValue / RangeSignificance
Physical State Crystalline SolidPolar amine and nitrile groups induce intermolecular H-bonding, raising the melting point relative to the parent thiane.
Predicted LogP 0.5 – 0.8The lipophilic thiane ring is balanced by the polar gem-disubstitution. More lipophilic than morpholine analogs but less than cyclohexane analogs.
pKa (Conjugate Acid) 5.5 – 6.5The electron-withdrawing nitrile group (

-effect) significantly reduces the basicity of the amine compared to unsubstituted cyclic amines (typically ~10.5).
Solubility High: DCM, MeOH, DMSOModerate: WaterThe reduced basicity allows for extraction into organic solvents from neutral aqueous media.

Part 2: Structural & Conformational Analysis

The Thiane Ring System

Unlike cyclohexane, the thiane ring contains a sulfur atom with C-S bond lengths (~1.82 Å) significantly longer than C-C bonds (~1.54 Å). This results in a "flattened" chair conformation at the sulfur end (C6-S1-C2), altering the steric environment for substituents.

Axial vs. Equatorial Preference

3-Aminothiane-3-carbonitrile exists in a dynamic equilibrium between two chair conformers. The thermodynamic preference is dictated by the A-values (conformational free energy differences) of the substituents:

  • Amino group (-NH₂): A-value ~1.2–1.4 kcal/mol (Prefers Equatorial).

  • Nitrile group (-CN): A-value ~0.2 kcal/mol (Prefers Equatorial, but weak).

Dominant Conformer: The steric bulk of the amino group drives the equilibrium. The Equatorial-Amino / Axial-Nitrile conformer is thermodynamically favored to minimize 1,3-diaxial interactions, particularly with the axial protons at C5 and the lone pairs on Sulfur.

Visualization: Conformational Equilibrium

The following diagram illustrates the equilibrium favoring the equatorial amine.

Conformation cluster_legend Thermodynamic Driver Conf_A Conformer A (Axial-NH2 / Eq-CN) Conf_B Conformer B (Eq-NH2 / Axial-CN) Conf_A->Conf_B Ring Flip (Major) Conf_B->Conf_A Minor Note NH2 (A-val ~1.3) > CN (A-val ~0.2) Bulkier group prefers Equatorial

Caption: Conformational equilibrium of 3-aminothiane-3-carbonitrile. The higher steric demand of the amino group favors the equatorial position (Conformer B).

Part 3: Synthetic Methodology

The synthesis of 3-aminothiane-3-carbonitrile is classically achieved via the Strecker Reaction , utilizing dihydro-2H-thiopyran-3(4H)-one (3-thianone) as the ketone precursor.

Protocol: Strecker Synthesis

Reagents: 3-Thianone, Trimethylsilyl cyanide (TMSCN), Ammonia (7N in MeOH) or Ammonium Chloride/Sodium Cyanide. Conditions: 0°C to Room Temperature, 12–24 hours.

Step-by-Step Procedure:

  • Preparation: Dissolve dihydro-2H-thiopyran-3(4H)-one (1.0 eq) in anhydrous Methanol.

  • Amine Addition: Add excess Ammonia (as NH₄Cl or methanolic solution) and stir for 30 minutes to establish the imine/hemiaminal equilibrium.

  • Cyanation: Slowly add TMSCN (1.2 eq) or aqueous NaCN (1.5 eq) dropwise at 0°C. Caution: Cyanide source.

  • Reaction: Allow the mixture to warm to room temperature and stir until TLC indicates consumption of the ketone.

  • Workup: Quench with water. Extract with Dichloromethane (DCM). The reduced basicity of the aminonitrile allows it to remain in the organic layer while excess ammonia stays in the aqueous phase.

  • Purification: Recrystallization from ether/hexanes or column chromatography (EtOAc/Hexanes). Note: Aminonitriles can degrade on acidic silica; use basified silica (1% Et₃N) if necessary.

Visualization: Reaction Mechanism

Synthesis Ketone 3-Thianone (Ketone Precursor) Imine Thiane-3-imine (Transient Intermediate) Ketone->Imine Nucleophilic Attack (NH3) Reagents NH3 + CN- source (TMSCN or NaCN) Reagents->Imine Product 3-Aminothiane-3-carbonitrile (Target Scaffold) Imine->Product 1,2-Addition of Cyanide Product->Imine Retro-Strecker (Acidic/High Temp)

Caption: Strecker synthesis pathway. The reaction proceeds via an imine intermediate.[5][6] Note the reversibility (Retro-Strecker) under thermodynamic stress.

Part 4: Stability & Reactivity Profile

Chemical Stability
  • Hydrolysis: The nitrile group is susceptible to hydrolysis.

    • Acidic Hydrolysis (HCl, Heat): Converts -CN to -COOH, yielding 3-aminothiane-3-carboxylic acid .

    • Basic Hydrolysis (NaOH, H₂O₂): Converts -CN to -CONH₂, yielding the amide.

  • Retro-Strecker Instability: In the presence of moisture and heat, or under physiological conditions,

    
    -aminonitriles can decompose back to the ketone and cyanide. This molecule is relatively stable as a solid but should be stored cold and dry.
    
  • Sulfur Oxidation: The thiane sulfur is prone to oxidation. Treatment with mCPBA or H₂O₂ will yield the sulfoxide (S=O) or sulfone (O=S=O) derivatives. This provides a handle to tune polarity (LogP) and metabolic stability.

Handling & Safety (Trustworthiness)
  • Cyanide Hazard: Although the nitrile is covalently bonded, metabolic or thermal decomposition can release HCN. Handle in a fume hood.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the sulfur and hydrolysis of the nitrile.

Part 5: Applications in Drug Discovery

Unnatural Amino Acid Synthesis

Hydrolysis of 3-aminothiane-3-carbonitrile provides 3-aminothiane-3-carboxylic acid . This is a constrained analog of methionine and can be incorporated into peptides to restrict conformational freedom, potentially enhancing potency and selectivity against proteolytic enzymes.

Spirocyclic Scaffolds

The gem-disubstituted center serves as a linchpin for constructing spirocycles.

  • Spirohydantoins: Reaction with potassium cyanate (KCNO) followed by acidic cyclization yields spiro[thiane-3,4'-imidazolidine]-2',5'-diones.

  • Utility: These spirocycles are privileged structures in medicinal chemistry, often investigated for anticonvulsant activity and as inhibitors of specific GPCRs.

References

  • PubChem Compound Summary. 3-aminothiane-3-carbonitrile (CID 62872576). National Center for Biotechnology Information. [Link]

  • Strecker Reaction Methodologies. Synthesis of α-Aminonitriles.[5][6][7][8] Organic Chemistry Portal. [Link]

  • Conformational Analysis of Heterocycles. Conformational preferences in thiane-derived compounds. European Journal of Organic Chemistry. [Link][8]

Sources

Navigating the Synthesis and Characterization of 3-Aminothiane-3-carbonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the synthesis, identification, and characterization of 3-aminothiane-3-carbonitrile. While a specific Chemical Abstracts Service (CAS) number has not been assigned to this compound, this document provides a foundational understanding based on established chemical principles and analytical techniques.

Core Identification and Chemical Profile

3-Aminothiane-3-carbonitrile is a heterocyclic compound featuring a six-membered thiane ring with both an amino and a nitrile group attached to the same carbon atom. This unique structure makes it a point of interest for medicinal chemistry and novel material synthesis.

Chemical Identity:

IdentifierValueSource
Compound Name 3-aminothiane-3-carbonitrile-
Molecular Formula C6H10N2S[1]
SMILES C1CC(CSC1)(C#N)N[1]
InChI InChI=1S/C6H10N2S/c7-4-6(8)2-1-3-9-5-6/h1-3,5,8H2[1]
InChIKey AFZYFRRLSPRLHU-UHFFFAOYSA-N[1]
Monoisotopic Mass 142.05647 Da[1]
CAS Number Not Assigned[2]

Proposed Synthetic Pathway: A Strecker Synthesis Approach

Given the α-aminonitrile structure of 3-aminothiane-3-carbonitrile, a plausible and efficient synthetic route is the Strecker synthesis. This well-established one-pot, three-component reaction involves the treatment of a ketone with an alkali metal cyanide and an ammonium salt.

Proposed Reaction Scheme:

Strecker Synthesis ketone Thian-3-one iminium Iminium Intermediate ketone->iminium + H2O nh4cl NH4Cl nh4cl->iminium + H2O nacn NaCN nacn->iminium + H2O product 3-Aminothiane-3-carbonitrile iminium->product + CN- Workflow synthesis Strecker Synthesis workup Aqueous Work-up & Extraction synthesis->workup purification Column Chromatography workup->purification characterization Spectroscopic & Chromatographic Analysis purification->characterization nmr ¹H & ¹³C NMR characterization->nmr ms HRMS characterization->ms ir FT-IR characterization->ir hplc HPLC Purity characterization->hplc

Sources

Solubility Profile and Thermodynamic Characterization of 3-Aminothiane-3-carbonitrile

[1]

Executive Summary & Compound Identity

3-Aminothiane-3-carbonitrile (also known as 3-amino-tetrahydro-2H-thiopyran-3-carbonitrile) is a gem-functionalized heterocyclic intermediate.[1] Its structure features a saturated six-membered thiane ring with an amino group (–NH₂) and a nitrile group (–CN) at the C3 position.

This structural motif creates a unique solubility footprint: the thiane ring imparts lipophilicity, while the gem-amino/nitrile pair introduces significant polarity and hydrogen-bonding capability. Understanding its solubility landscape is essential for optimizing Strecker synthesis yields, resolution of chiral enantiomers, and crystallization processes.[1]

PropertyDetail
IUPAC Name 3-amino-tetrahydro-2H-thiopyran-3-carbonitrile
CAS Number 1343219-56-6
Molecular Formula C₆H₁₀N₂S
Molecular Weight 142.22 g/mol
Key Functional Groups Primary Amine (H-bond donor/acceptor), Nitrile (Dipole), Thioether (Lipophilic)

Theoretical Solubility Profile

Based on Structure-Property Relationships (SPR) and dielectric constants, the solubility of 3-aminothiane-3-carbonitrile follows a distinct polarity-driven gradient.[1]

Predicted Solubility Trends

The compound exhibits amphiphilic behavior but favors polar protic and polar aprotic solvents due to the dominance of the amino-nitrile dipole.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Methanol, Ethanol, IsopropanolHigh Strong H-bonding between solvent –OH and solute –NH₂/–CN groups.[1]
Polar Aprotic DMSO, DMF, AcetonitrileVery High Dipole-dipole interactions stabilize the polar gem-functionalized center.[1]
Moderately Polar Ethyl Acetate, Acetone, THFModerate Sufficient polarity to solvate, but lacks strong H-bond donation.[1] Ideal for crystallization.
Non-Polar Toluene, Hexane, HeptaneLow / Insoluble Lack of specific interactions; high energy cost to disrupt solvent-solvent dispersion forces.[1]
Aqueous WaterpH Dependent Low in neutral water; High in acidic media (pH < 7) due to protonation of the amine (

formation).[1]
Thermodynamic Behavior

Dissolution is typically endothermic (

  • Enthalpy (

    
    ):  Positive, reflecting the energy required to break the crystal lattice.
    
  • Entropy (

    
    ):  Positive, driven by the disordering of the crystal lattice into the solution phase.
    

Experimental Methodology: Determination of Solubility

To establish an empirical profile, the Isothermal Saturation Method (Shake-Flask) coupled with Gravimetric Analysis is the industry standard.

Protocol: Static Equilibrium Method

This protocol ensures thermodynamic equilibrium is reached before measurement.

Step-by-Step Workflow:

  • Preparation: Add excess solid 3-aminothiane-3-carbonitrile to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension at the set temperature (

    
     K) for 24–48 hours to ensure saturation.
    
  • Settling: Stop stirring and allow the suspension to settle for 2–4 hours (isothermal).

  • Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter.

  • Quantification:

    • Gravimetric: Evaporate solvent in a tared dish and weigh the residue.

    • HPLC: Dilute the filtrate and analyze via HPLC (C18 column, Acetonitrile/Water gradient).

Visualization of Experimental Workflow

SolubilityProtocolStartExcess Solute + SolventEquilibrateStir at Temp T(24-48h)Start->EquilibrateSettleIsothermal Settling(2-4h)Equilibrate->SettleFilterSyringe Filtration(0.45 µm)Settle->FilterAnalyzeQuantification(HPLC / Gravimetric)Filter->AnalyzeDataMole Fraction (x)Analyze->Data

Caption: Workflow for the determination of equilibrium solubility using the isothermal saturation method.

Thermodynamic Modeling Framework

To extrapolate solubility data across temperature ranges, experimental data must be correlated using thermodynamic models.

Modified Apelblat Equation

Used to model the temperature dependence of the mole fraction solubility (


  • A, B, C: Empirical parameters derived from regression analysis.

  • T: Absolute temperature (Kelvin).

  • Application: Excellent for polar solvents where solubility deviates from linearity.

van't Hoff Equation

Used to calculate the apparent thermodynamic functions of dissolution.

1
  • 
    :  Apparent enthalpy of solution.
    
  • 
    :  Apparent entropy of solution.
    
  • R: Gas constant (8.314 J/mol[1]·K).

Interpretation:

  • If the slope (

    
    ) is negative, dissolution is endothermic.
    
  • Gibbs Free Energy (

    
    ):  Calculated as 
    
    
    . A positive
    
    
    indicates the process is not spontaneous for the pure solid, but the negative mixing entropy of the solution drives the solubility.

Solvent Effect & Molecular Interactions

The solubility of 3-aminothiane-3-carbonitrile is governed by specific solute-solvent interactions.

KAT Parameters (Kamlet-Taft)

Solubility correlates with:

  • 
     (H-bond acidity):  Critical for stabilizing the nitrile nitrogen.
    
  • 
     (H-bond basicity):  Critical for stabilizing the amino protons.
    
  • 
     (Dipolarity):  Stabilizes the overall dipole of the molecule.
    
Interaction Diagram[1]

InteractionsSolute3-Aminothiane-3-carbonitrileAmine-NH2 Group(H-Bond Donor)Solute->AmineNitrile-CN Group(Dipole/Acceptor)Solute->NitrileRingThiane Ring(Hydrophobic)Solute->RingMeOHMethanol(Protic)Amine->MeOHH-BondingDMSODMSO(Polar Aprotic)Nitrile->DMSODipole-DipoleHexaneHexane(Non-Polar)Ring->HexaneDispersion (Weak)

Caption: Mechanistic interactions between 3-aminothiane-3-carbonitrile functional groups and various solvent classes.[1]

Practical Applications in Process Development[1][2]

Crystallization Strategy
  • Solvent: Ethanol or Isopropanol (High solubility at boiling point, moderate at RT).

  • Anti-Solvent: Heptane or Water (if using water-miscible organic solvents).[1]

  • Cooling Profile: Slow cooling (5 K/hr) is recommended to avoid oiling out, a common issue with low-melting aminonitriles.

Chiral Resolution

Since 3-aminothiane-3-carbonitrile is chiral at C3, solubility differences of diastereomeric salts are used for resolution.[1]

  • Resolving Agents: Tartaric acid or Mandelic acid.

  • Solvent System: Methanol/Water mixtures often maximize the solubility difference between the

    
     and 
    
    
    diastereomeric salts.

References

  • Compound Identity: PubChem. 3-aminothiane-3-carbonitrile (CID 62872576).[1] National Library of Medicine. [Link][1]

  • Methodology: Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1] The Journal of Chemical Thermodynamics, 31(1), 85-91. [Link]

  • Thermodynamic Modeling: Grant, D. J. W., Mehdizadeh, M., & Chow, A. H. L. (1984).[1] Non-linear van't Hoff solubility-temperature plots and their pharmaceutical interpretation. Pharmaceutical Research, 1(6), 247–261.[1] [Link][1]

  • Strecker Synthesis Context: Duthaler, R. O. (1994). Recent developments in the stereoselective synthesis of alpha-amino acids. Tetrahedron, 50(6), 1539-1650. [Link]

An In-depth Technical Guide to the Safe Handling of 3-aminothiane-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Compound Profile and Hazard Identification

3-aminothiane-3-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, incorporating both an amine and a nitrile functional group on a thiane ring, suggests a specific reactivity and toxicological profile that requires careful management in a laboratory setting.

Due to the absence of a specific SDS, the hazard identification for 3-aminothiane-3-carbonitrile is based on data from analogous compounds, such as 3-aminopyridine-4-carbonitrile. The primary hazards are anticipated to be related to acute toxicity if swallowed, in contact with skin, or if inhaled.[1] It is also expected to cause skin and serious eye irritation.[1]

Anticipated GHS Hazard Classifications:

Hazard ClassCategoryGHS CodeDescription
Acute Toxicity, Oral3H301Toxic if swallowed.[1]
Acute Toxicity, Dermal3H311Toxic in contact with skin.[1]
Acute Toxicity, Inhalation3H331Toxic if inhaled.[1]
Skin Corrosion/Irritation2H315Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation2AH319Causes serious eye irritation.[1]
Specific Target Organ Toxicity3H335May cause respiratory irritation.[1]

Section 2: First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. The following procedures are recommended based on the anticipated hazards:

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2]

  • Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2][3]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3]

  • Ingestion: If swallowed, immediately call a POISON CENTER or doctor. Rinse mouth.[4] Do NOT induce vomiting.[5]

Section 3: Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[5]

  • Hazardous Combustion Products: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and oxides of nitrogen and sulfur.[5]

  • Protective Equipment: Wear a self-contained breathing apparatus and full protective clothing to prevent contact with skin and eyes.[5]

Accidental Release Measures:

  • Personal Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4] Wear appropriate personal protective equipment, including a respirator, chemical-resistant gloves, and safety goggles.[5]

  • Containment and Clean-up: For a dry spill, use dry clean-up procedures to avoid generating dust.[6] Scoop up the material and place it into a suitable, labeled container for disposal.[5][6] Ventilate the area and wash the spill site after material pickup is complete.[5]

Section 4: Handling and Storage

The causality behind stringent handling and storage protocols is the prevention of accidental exposure and maintaining the integrity of the compound.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[7][8]

  • Avoid all personal contact, including inhalation.[9] Do not get in eyes, on skin, or on clothing.[2][7]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[2][3]

  • Do not eat, drink, or smoke when using this product.[4] Wash hands thoroughly after handling.[2][4]

Storage:

  • Store in a cool, dry, and well-ventilated place.[5][6]

  • Keep the container tightly closed.[2][5]

  • Store locked up.[2]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

Section 5: Exposure Controls and Personal Protection

A self-validating system of exposure control involves a combination of engineering controls, administrative controls, and personal protective equipment.

Engineering Controls:

  • Work in a well-ventilated area with local exhaust ventilation, such as a chemical fume hood, to minimize exposure.[8]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[5]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices. Wear a lab coat or other protective clothing.[5]

  • Respiratory Protection: If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.

Section 6: Physical and Chemical Properties

The following table summarizes the anticipated physical and chemical properties of 3-aminothiane-3-carbonitrile.

PropertyValueSource
Molecular FormulaC6H10N2SInferred
Molecular Weight142.22 g/mol Inferred
AppearanceSolidAssumed
SolubilityNo data available

Section 7: Stability and Reactivity

  • Reactivity: The reactivity of 3-aminothiane-3-carbonitrile has not been fully investigated.

  • Chemical Stability: Assumed to be stable under recommended storage conditions.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[5]

  • Hazardous Decomposition Products: Under fire conditions, may produce toxic fumes of carbon monoxide, carbon dioxide, and oxides of nitrogen and sulfur.[5]

Section 8: Toxicological Information

The toxicological properties of this specific compound have not been fully investigated.[5] The information provided is based on data from structurally similar compounds.

  • Acute Toxicity: Expected to be toxic if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[1]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[1]

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[1]

  • Specific Target Organ Toxicity - Repeated Exposure: No data available.

  • Aspiration Hazard: No data available.

Section 9: Visualized Workflows

To ensure the highest level of safety, standardized workflows are essential. The following diagrams illustrate best practices for handling potent compounds and responding to accidental spills.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup a Don PPE (Gloves, Goggles, Lab Coat) b Prepare Fume Hood a->b c Assemble Equipment and Reagents b->c d Weigh Compound in Fume Hood c->d e Perform Experiment d->e f Decontaminate Glassware e->f g Dispose of Waste f->g h Clean Work Area g->h i Remove PPE h->i

Caption: Standard Operating Procedure for Handling Potent Compounds.

G spill Accidental Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and Safety Officer evacuate->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill with Absorbent Material ppe->contain cleanup Clean Spill Area contain->cleanup dispose Dispose of Waste in Labeled Container cleanup->dispose report Complete Incident Report dispose->report

Caption: Decision Tree for Accidental Spill Response.

References

Sources

An In-depth Technical Guide to the Conformational Analysis of 3-Aminothiane-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the conformational analysis of 3-aminothiane-3-carbonitrile, a heterocyclic compound with potential applications in drug discovery and development. Understanding the three-dimensional structure and conformational dynamics of this molecule is paramount for elucidating its structure-activity relationship (SAR) and optimizing its interactions with biological targets. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Significance of Conformational Analysis in Drug Design

The biological activity of a small molecule is intrinsically linked to its three-dimensional shape. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is therefore a cornerstone of modern drug discovery.[1] For a molecule like 3-aminothiane-3-carbonitrile, which possesses a flexible six-membered thiane ring and two key functional groups at a stereocenter, a thorough understanding of its preferred conformation(s) is critical. The spatial orientation of the amino and cyano groups can significantly impact binding affinity and selectivity for a target protein. The nitrile group, a common pharmacophore in medicinal chemistry, can act as a hydrogen bond acceptor or a ketone bioisostere, and its precise positioning is crucial for these interactions.[2] This guide will delve into the synthesis, stereochemical intricacies, and the analytical techniques employed to unravel the conformational landscape of 3-aminothiane-3-carbonitrile.

Synthesis of 3-Aminothiane-3-carbonitrile: A Proposed Synthetic Pathway

Proposed Synthetic Workflow:

Thian-3-one Thian-3-one Protected_Thian-3-one Protected_Thian-3-one Thian-3-one->Protected_Thian-3-one Protection Cyanohydrin_Intermediate Cyanohydrin_Intermediate Protected_Thian-3-one->Cyanohydrin_Intermediate Cyanation (e.g., TMSCN, cat. KCN) Amino_Nitril_Intermediate Amino_Nitril_Intermediate Cyanohydrin_Intermediate->Amino_Nitril_Intermediate Amination (e.g., Mitsunobu reaction) 3-Aminothiane-3-carbonitrile 3-Aminothiane-3-carbonitrile Amino_Nitril_Intermediate->3-Aminothiane-3-carbonitrile Deprotection

Caption: Proposed synthetic pathway for 3-aminothiane-3-carbonitrile.

Experimental Protocol: A Conceptual Outline

  • Protection of the Ketone: Thian-3-one would first be protected, for example, as a ketal, to prevent side reactions in subsequent steps.

  • Introduction of the Cyano Group: The protected thianone can then be converted to a cyanohydrin.

  • Introduction of the Amino Group: The hydroxyl group of the cyanohydrin could be converted to an amino group, potentially via a Mitsunobu reaction with a protected amine source, followed by deprotection.

  • Final Deprotection: Removal of the protecting group from the ketone would yield the target molecule.

It is important to note that this is a conceptual pathway, and optimization of reaction conditions would be necessary.

Stereochemistry and Conformational Isomerism in 3-Aminothiane-3-carbonitrile

The thiane ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain.[5] For 3-aminothiane-3-carbonitrile, this leads to two primary chair conformers that can interconvert via a ring-flip. The key stereochemical feature is the C3 position, which is a stereocenter bearing both an amino and a cyano group. This gives rise to two enantiomers, (R)-3-aminothiane-3-carbonitrile and (S)-3-aminothiane-3-carbonitrile. For each enantiomer, the amino and cyano groups can occupy either axial or equatorial positions on the thiane ring.

The conformational equilibrium will be dictated by the relative energies of the conformers, which are influenced by a combination of steric and stereoelectronic effects.

Key Factors Governing Conformational Stability

The preferred conformation of 3-aminothiane-3-carbonitrile is a delicate balance of several interacting forces. A comprehensive analysis must consider both steric hindrance and more subtle stereoelectronic interactions.

Steric Considerations and A-Values

In cyclohexane systems, substituents generally prefer the more spacious equatorial position to avoid 1,3-diaxial interactions. The energetic cost of placing a substituent in the axial position is quantified by its A-value.

SubstituentA-value (kcal/mol)
-CN~0.2
-NH2~1.2-1.6

Note: A-values can be solvent-dependent.[6]

Based on these values, the amino group has a stronger preference for the equatorial position than the cyano group. This suggests that the conformer with the equatorial amino group will be sterically favored.

Stereoelectronic Effects: The Anomeric Effect and Beyond

The presence of a heteroatom (sulfur) in the ring introduces the possibility of stereoelectronic interactions that can override simple steric considerations. The anomeric effect, first observed in pyranose rings, describes the tendency of an electronegative substituent adjacent to a heteroatom to favor the axial position.[7][8] This is explained by a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom and the antibonding (σ*) orbital of the axial C-substituent bond.

In 3-aminothiane-3-carbonitrile, the substituents are at the C3 position, not adjacent to the sulfur atom (C1). Therefore, a classical anomeric effect is not at play. However, other long-range stereoelectronic interactions involving the sulfur lone pairs and the polar C-N and C-CN bonds could still influence conformational preferences. For instance, intramolecular hydrogen bonding between the amino group and the sulfur atom could stabilize certain conformations.[9]

Experimental Determination of Conformation

A combination of experimental techniques is essential for a robust conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[10][11][12] Key NMR parameters provide insights into the time-averaged conformation.

Key NMR Experiments and Their Interpretation:

  • ¹H NMR Coupling Constants (³JHH): The magnitude of the vicinal coupling constants between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the coupling patterns of the ring protons, one can deduce the preferred chair conformation.

  • Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY, ROESY) provide information about through-space proximity of protons.[13] Strong NOEs between axial protons (e.g., 1,3-diaxial protons) are characteristic of a chair conformation.

  • ¹³C NMR Chemical Shifts: The chemical shifts of the ring carbons can also be indicative of the substituent orientation. Generally, an axial substituent will cause a shielding (upfield shift) of the γ-carbon.

Step-by-Step Protocol for NMR-Based Conformational Analysis:

  • Sample Preparation: Dissolve a pure sample of 3-aminothiane-3-carbonitrile in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition of 1D and 2D NMR Spectra: Acquire ¹H, ¹³C, COSY, HSQC, and NOESY/ROESY spectra on a high-field NMR spectrometer.

  • Signal Assignment: Unequivocally assign all proton and carbon signals using the combination of 1D and 2D NMR data.

  • Coupling Constant Analysis: Extract all relevant ³JHH values from the high-resolution ¹H NMR spectrum.

  • NOE Analysis: Identify key NOE correlations, particularly those that can differentiate between axial and equatorial substituents.

  • Data Interpretation: Integrate the coupling constant and NOE data to determine the predominant conformation in solution.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[14][15][16] While the solid-state conformation may not be the same as in solution, it provides a crucial reference point and detailed geometric information.

Workflow for X-ray Crystallography:

Crystal_Growth Crystal_Growth Data_Collection Data_Collection Crystal_Growth->Data_Collection X-ray Diffraction Structure_Solution Structure_Solution Data_Collection->Structure_Solution Phase Problem Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Least-squares fitting Final_Structure Final_Structure Structure_Refinement->Final_Structure

Caption: General workflow for single-crystal X-ray crystallography.

Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of 3-aminothiane-3-carbonitrile of suitable quality. This is often the most challenging step.

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the phase problem to obtain an initial electron density map and then refine the atomic positions to fit the experimental data.[17]

Computational Modeling: A Theoretical Approach

Computational chemistry offers a powerful complementary approach to experimental methods for studying conformational preferences.[18][19][20] Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to determine the relative energies of different conformers and the energy barriers for their interconversion.

Computational Workflow:

cluster_0 Conformational Search cluster_1 Energy Refinement Initial_Structures Initial_Structures Geometry_Optimization Geometry_Optimization Initial_Structures->Geometry_Optimization Low-level theory Optimized_Conformers Optimized_Conformers Geometry_Optimization->Optimized_Conformers Single_Point_Energy Single_Point_Energy Optimized_Conformers->Single_Point_Energy High-level theory Relative_Energies Relative_Energies Single_Point_Energy->Relative_Energies

Caption: A typical workflow for computational conformational analysis.

Step-by-Step Computational Protocol:

  • Generation of Initial Structures: Build the different possible conformers of 3-aminothiane-3-carbonitrile (e.g., chair with axial/equatorial substituents).

  • Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies).

  • Single-Point Energy Calculation: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., B3LYP/6-311+G(d,p)).

  • Solvation Effects: To model the solution-phase behavior, incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) in the calculations.

  • Analysis of Results: Compare the relative energies of the conformers to predict the most stable conformation.

An Integrated Approach to Conformational Analysis

The most reliable understanding of the conformational behavior of 3-aminothiane-3-carbonitrile comes from an integrated approach that combines experimental and computational data. For example, theoretical calculations of NMR coupling constants for different conformers can be compared with experimental values to validate the computational model and provide a more quantitative picture of the conformational equilibrium.

Conclusion and Implications for Drug Development

The conformational analysis of 3-aminothiane-3-carbonitrile is a multifaceted task that requires a synergistic application of synthetic chemistry, spectroscopy, and computational modeling. The thiane ring is expected to adopt a chair conformation, with the preferred orientation of the crucial amino and cyano substituents at the C3 position being determined by a subtle interplay of steric and stereoelectronic factors. A thorough understanding of this conformational landscape is indispensable for the rational design of 3-aminothiane-3-carbonitrile derivatives as potential therapeutic agents. By identifying the bioactive conformation, medicinal chemists can design more rigid analogs that are pre-organized for optimal binding to their biological target, thereby enhancing potency and selectivity.

References

  • Alonso, D. E. P., & Rittner, R. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Magnetic Resonance in Chemistry, 54(4), 255-269. [Link]

  • Frederick, A. (n.d.). Conformational Analysis of 3-methylpentane. SOUL. [Link]

  • TBA. (n.d.). Conformational Analysis of 1,3-Difluorinated Alkanes. PubMed Central. [Link]

  • TBA. (2022). A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. ResearchGate. [Link]

  • TBA. (2021). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. [Link]

  • TBA. (n.d.). Processes for the synthesis of 3-hydroxyglutaronitrile.
  • TBA. (2021). 4.1: Conformation Analysis of Alkanes. Chemistry LibreTexts. [Link]

  • TBA. (n.d.). Conformational analysis of 2-alkyl-1,4-dithianes and related compounds by NMR spectroscopy and MMX. DOI. [Link]

  • TBA. (2014). An Efficient Synthesis of (R)-3-Aminothiolane. ResearchGate. [Link]

  • TBA. (n.d.). Anomeric effect. Wikipedia. [Link]

  • Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link]

  • TBA. (n.d.). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. PubMed Central. [Link]

  • TBA. (n.d.). Discovery of a potential anti-inflammatory agent: 3-oxo-29-noroleana-1,9(11),12-trien-2,20-dicarbonitrile. PubMed. [Link]

  • TBA. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. [Link]

  • TBA. (n.d.). CONFORMATIONAL ANALYSIS – PRACTICE EXERCISES. [Link]

  • TBA. (2016). An overview of heavy-atom derivatization of protein crystals. PubMed Central. [Link]

  • TBA. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. [Link]

  • Rittner, R. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN. [Link]

  • TBA. (n.d.). Revealing the biradicaloid nature inherited in the derivatives of thieno[3,4-c][5][10][21]thiadiazole: a computational study. RSC Publishing. [Link]

  • TBA. (n.d.). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. ScienceDirect. [Link]

  • TBA. (2023). x-ray crystallography & cocrystals of targets & ligands. YouTube. [Link]

  • TBA. (2022). X Ray Crystallography. YouTube. [Link]

  • TBA. (n.d.). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

  • TBA. (n.d.). Anomeric Effect for different substituents. ChemTube3D. [Link]

  • TBA. (2014). Cyclohexane Conformations. Master Organic Chemistry. [Link]

  • TBA. (2006). THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE. ResearchGate. [Link]

  • TBA. (n.d.). X-ray crystallography. Wikipedia. [Link]

  • TBA. (2023). Synthesis, Crystal Growth, and Computational Investigation of New Tetrahydroisoquinoline Derivatives Potent against Molecule Nitric Oxide Synthases. ResearchGate. [Link]

  • TBA. (2019). Stereoelectronic Effects: Perlin Effects in Thiane-Derived Compounds. ResearchGate. [Link]

  • TBA. (2023). Citation: Synthesis, Crystal Growth, and Computational Investigation of New Tetrahydroisoquinoline Derivatives Potent against Molecule Nitric Oxide Synthases. ResearchGate. [Link]

  • TBA. (n.d.). Ch25: Anomeric effect. University of Calgary. [Link]

  • TBA. (n.d.). NMR free ligand conformations and atomic resolution dynamics. [Link]

  • TBA. (n.d.). Versatility of the Cyano Group in Intermolecular Interactions. PubMed Central. [Link]

  • TBA. (n.d.). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. National Institutes of Health. [Link]

  • TBA. (n.d.). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. American Chemical Society. [Link]

  • TBA. (2023). Synthesis, Crystal Growth, and Computational Investigation of New Tetrahydroisoquinoline Derivatives Potent against Molecule Nitric Oxide Synthases. MDPI. [Link]

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Methodological & Application

Application Note: High-Yield Synthesis of 3-Aminothiane-3-carbonitrile via Modified Strecker Protocol

Author: BenchChem Technical Support Team. Date: February 2026


-Aminonitrile Synthesis

Abstract & Strategic Significance

The synthesis of 3-aminothiane-3-carbonitrile (also known as 3-amino-tetrahydrothiopyran-3-carbonitrile) represents a critical gateway to sulfur-containing non-proteinogenic amino acids and spiro-cyclic pharmaceutical scaffolds. The thiane ring system serves as a bioisostere for cyclohexane and piperidine rings, offering unique lipophilicity and metabolic stability profiles in drug design.

This application note details a robust, scalable protocol for the Strecker reaction of dihydro-2H-thiopyran-3(4H)-one (3-thianone). Unlike standard aliphatic aldehydes, this cyclic ketone imposes specific steric constraints and requires optimized solvent systems to manage the solubility of inorganic cyanide salts while maintaining organic substrate homogeneity.

Key Technical Advantages of this Protocol:

  • Thermodynamic Control: optimized ammonium buffer system to drive iminium ion formation.

  • Safety-First Design: "In-situ" cyanide generation protocols to minimize exposure to volatile HCN.

  • Scalability: Procedures validated for gram-scale synthesis with minimal chromatographic purification.

Mechanistic Insight & Reaction Pathway[1][2][3][4][5]

The transformation proceeds via the classical Strecker mechanism but is influenced by the conformational locking of the thiane ring. The sulfur atom at position 1 creates a dipole and ring pucker that distinguishes it from cyclohexanone.

The Reaction Pathway[4]
  • Condensation: The ketone carbonyl reacts with ammonia (generated in situ from ammonium chloride) to form a hemiaminal, which dehydrates to the transient iminium ion .

  • Nucleophilic Attack: The cyanide ion attacks the electrophilic carbon of the iminium species.

  • Stereoelectronics: Due to the ring's chair-like conformation, the cyanide attack can occur from the axial or equatorial face. In the absence of chiral catalysts, this yields a racemic mixture, which is suitable for subsequent resolution or achiral applications.

Visualization of Signaling Pathway

The following diagram illustrates the stepwise conversion and the critical equilibrium points.

StreckerMechanism Ketone 3-Thianone (Substrate) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH3 NH4Cl NH4Cl / NH3 (Amine Source) NH4Cl->Hemiaminal Buffer Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium - H2O Product 3-Aminothiane- 3-carbonitrile Iminium->Product + CN- Cyanide Cyanide Ion (Nucleophile) Cyanide->Product

Figure 1: Mechanistic pathway of the Strecker reaction on a cyclic ketone scaffold.[1][2]

Experimental Protocol

Safety Warning (Critical):

  • Cyanide Hazard: Sodium Cyanide (NaCN) is rapidly fatal if inhaled, swallowed, or absorbed through the skin. Contact with acid releases highly toxic Hydrogen Cyanide (HCN) gas.

  • Engineering Controls: All operations must be performed in a functioning chemical fume hood.

  • PPE: Wear double nitrile gloves, lab coat, and safety goggles. Have a cyanide antidote kit available.

  • Waste: Segregate all cyanide-contaminated waste into a dedicated basic (pH > 11) waste container.

Materials & Reagents
ReagentRoleEquiv.Notes
Dihydro-2H-thiopyran-3(4H)-one Substrate1.0Commercial or synthesized via Dieckmann condensation
Ammonium Chloride (NH

Cl)
Amine Source2.5Excess ensures conversion to imine
Sodium Cyanide (NaCN) Cyanide Source1.2CAUTION: Toxic
Ammonia (7N in MeOH) Solvent/Catalyst2.0Optional: Pre-saturates solution
Methanol / Water (1:1) Solvent System-Ensures solubility of salts & organic
Step-by-Step Procedure

Step 1: Pre-formation of the Buffer System

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve Ammonium Chloride (2.5 equiv) in a mixture of Water and Methanol (1:1 v/v).

    • Rationale: High concentration of NH

      
       buffers the pH to ~9, optimal for imine formation without polymerizing the cyanide.
      

Step 2: Substrate Addition

  • Add Dihydro-2H-thiopyran-3(4H)-one (1.0 equiv) to the reaction mixture.

  • Stir vigorously at Room Temperature (20–25 °C) for 20 minutes.

    • Observation: The ketone may not fully dissolve initially; the formation of the imine/hemiaminal often solubilizes the mixture.

Step 3: Cyanide Addition (The Critical Step)

  • CAREFULLY add Sodium Cyanide (1.2 equiv) in a single portion (or dissolved in minimal water if preferred).

  • Seal the flask effectively (glass stopper with Keck clip).

  • Stir the reaction mixture at 40 °C for 12–16 hours.

    • Process Control: Monitor by TLC (Eluent: 30% EtOAc in Hexanes). Stain with Ninhydrin (amine detection) or KMnO

      
       (alkene/sulfur detection). The product is usually more polar than the ketone.
      

Step 4: Workup & Quenching

  • Cool the reaction to room temperature.

  • Quench: Pour the mixture into a separatory funnel containing Dichloromethane (DCM) and Water .

    • Note: If residual cyanide is suspected, wash the aqueous layer with dilute bleach (sodium hypochlorite) in the hood to oxidize cyanide to cyanate (less toxic), BUT only if the product is stable to oxidation (Sulfur in the ring might oxidize to sulfoxide/sulfone). Safer Alternative: Wash with basic brine (pH > 10) to keep HCN as CN- in the aqueous waste.

  • Extraction: Extract the aqueous layer 3x with DCM.

  • Drying: Combine organic layers, dry over anhydrous Na

    
    SO
    
    
    
    , and filter.
  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at < 40 °C.

    • Result: The crude product is typically a viscous oil or low-melting solid.

Purification[7]
  • Recrystallization: If solid, recrystallize from Ethanol/Ether.

  • Storage: Store as the hydrochloride salt (treat with HCl in dioxane) to prevent retro-Strecker decomposition.

Experimental Workflow Diagram

This workflow emphasizes the safety checkpoints required when handling cyanide reagents.

ExperimentalWorkflow Setup Setup: Dissolve NH4Cl in MeOH/H2O AddKetone Add 3-Thianone Stir 20 min Setup->AddKetone AddCN CRITICAL: Add NaCN (Fume Hood Only) AddKetone->AddCN Reaction Reaction: 40°C, 12-16h (Sealed System) AddCN->Reaction Quench Workup: DCM Extraction (Basic Aqueous Wash) Reaction->Quench Waste Waste Disposal: Segregate CN- Waste Quench->Waste Aq. Layer

Figure 2: Operational workflow emphasizing critical safety steps during cyanide addition and disposal.

Characterization & Validation

To validate the synthesis, the researcher must confirm the presence of the nitrile and amine groups while ensuring the thiane ring remains intact.

TechniqueDiagnostic SignalInterpretation
FT-IR ~2230–2240 cm

(Weak)
Characteristic C

N stretch
. Often weak in

-aminonitriles.
FT-IR ~3300–3400 cm

(Broad)
N-H stretch of the primary amine.

H NMR

1.5 – 3.0 ppm (Multiplets)
Ring protons. Look for disappearance of

-carbonyl protons shifting due to C-N/C-CN environment.

C NMR
~120–122 ppmNitrile Carbon (CN) .

C NMR
~50–60 ppmQuaternary Carbon (C3) attached to amine and nitrile.
LC-MS [M+H]

= 143.06
Molecular ion peak corresponding to C

H

N

S.
Troubleshooting
  • Low Yield: Often due to insufficient reaction time or reversion to ketone during workup. Ensure the extraction is efficient and avoids acidic aqueous washes which hydrolyze the nitrile.

  • Darkening/Tars: Polymerization of HCN. Ensure the reaction pH remains basic (NH

    
    Cl/NH
    
    
    
    buffer).

References

  • Strecker, A. (1850).[3][4][5] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper". Annalen der Chemie und Pharmacie, 75(1), 27–45.

  • Master Organic Chemistry. (2018). "The Strecker Amino Acid Synthesis". MasterOrganicChemistry.com.

  • Organic Chemistry Portal. "Strecker Synthesis". Organic-Chemistry.org.

  • Zuend, S. J., et al. (2009). "Scale-Up of the Strecker Reaction". Total-Synthesis.com.

  • News-Medical. (2018). "Overview of Strecker Amino Acid Synthesis". News-Medical.net.

Sources

Application Note: 3-Aminothiane-3-carbonitrile as a Versatile Pharmaceutical Intermediate

[1]

Executive Summary

3-Aminothiane-3-carbonitrile (CAS: 1343219-56-6), also known as 3-amino-tetrahydrothiopyran-3-carbonitrile, is a high-value heterocyclic building block. Unlike its symmetrical 4-isomer, this compound possesses a chiral quaternary center at the 3-position, making it a critical scaffold for the synthesis of conformationally restricted


-amino acidsspirocyclic bioisosteres

This guide details the synthesis, handling, and downstream applications of 3-aminothiane-3-carbonitrile. It specifically addresses the utility of the thiane ring sulfur atom, which offers a unique handle for metabolic tuning via oxidation to sulfoxides or sulfones, altering the polarity and solubility profiles of final drug candidates.

Chemical Profile & Specifications

PropertySpecification
IUPAC Name 3-amino-tetrahydro-2H-thiopyran-3-carbonitrile
CAS Number 1343219-56-6
Molecular Formula C₆H₁₀N₂S
Molecular Weight 142.22 g/mol
Appearance Off-white to pale yellow solid
Chirality Racemic (contains one chiral center at C3)
Solubility Soluble in DMSO, MeOH, DCM; slightly soluble in water
Stability Hygroscopic; store at 2–8°C under inert atmosphere

Synthesis Protocol: The Strecker Reaction

Rationale: The most robust route to

1
Reaction Scheme

The synthesis involves the nucleophilic addition of cyanide to the in situ generated imine of dihydro-2H-thiopyran-3(4H)-one.

StreckerSynthesisKetoneDihydro-2H-thiopyran-3(4H)-one(Starting Material)Imine[Imine Intermediate]Ketone->Imine+ NH4Cl / NH4OH(Imine Formation)Product3-Aminothiane-3-carbonitrile(Target)Imine->Product+ NaCN(Nucleophilic Attack)

Figure 1: Mechanistic pathway for the Strecker synthesis of the target aminonitrile.[2]

Step-by-Step Methodology

Reagents:

  • Dihydro-2H-thiopyran-3(4H)-one (1.0 eq)

  • Ammonium chloride (2.0 eq)

  • Sodium cyanide (1.2 eq) [DANGER: See Safety Section]

  • Ammonium hydroxide (28% NH₃ in H₂O, 2.0 eq)

  • Solvent: Methanol/Water (1:1 v/v)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a highly efficient fume hood, dissolve ammonium chloride (2.0 eq) in the water portion of the solvent system. Add ammonium hydroxide.

  • Ketone Addition: Dissolve dihydro-2H-thiopyran-3(4H)-one in methanol and add it dropwise to the aqueous ammonium buffer. Stir for 30 minutes at room temperature to facilitate imine formation.

  • Cyanation: Cool the mixture to 0°C. Carefully add Sodium Cyanide (1.2 eq) in small portions.

    • Critical Note: Maintain pH > 9 to prevent HCN gas evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (eluent: 5% MeOH in DCM) or LC-MS.

  • Workup:

    • Quench excess cyanide by adding saturated NaHCO₃ solution.

    • Extract the aqueous layer with Dichloromethane (DCM) (3x).

    • Safety Check: The aqueous waste must be treated with bleach (sodium hypochlorite) to destroy residual cyanide before disposal.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be recrystallized from Ethanol/Hexanes or purified via flash column chromatography (SiO₂, 0-5% MeOH/DCM).

Downstream Pharmaceutical Applications

The 3-aminothiane-3-carbonitrile scaffold is a "divergent intermediate." It serves as the branch point for two major classes of medicinal compounds: Constrained Amino Acids and Spiro-Hydantoins .

ApplicationsCore3-Aminothiane-3-carbonitrileAcid3-Amino-3-carboxythiane(Constrained Methionine Analog)Core->AcidAcid Hydrolysis(HCl/Reflux)HydantoinSpiro-Hydantoin Derivative(Bioactive Scaffold)Core->HydantoinBucherer-Bergs((NH4)2CO3 / KCN)SulfoneS-Oxidized Derivatives(Sulfoxide/Sulfone)Core->SulfonemCPBA Oxidation(Metabolic Tuning)

Figure 2: Divergent synthetic utility of the aminonitrile scaffold.

Protocol A: Hydrolysis to 3-Aminothiane-3-carboxylic Acid

Application: Synthesis of non-proteinogenic amino acids for peptide stapling or peptidomimetics.

  • Reagents: 3-Aminothiane-3-carbonitrile (1.0 eq), 6M HCl (excess).

  • Reflux: Suspend the aminonitrile in 6M HCl and heat to reflux (100°C) for 6–12 hours. The nitrile hydrolyzes first to the amide, then to the acid.

  • Isolation: Concentrate the solution to dryness. The product is isolated as the hydrochloride salt.

  • Free Base: To obtain the zwitterion, redissolve in minimal water and elute through an ion-exchange column (Dowex 50W) using dilute ammonium hydroxide.

Protocol B: Bucherer-Bergs Reaction (Spiro-Hydantoin)

Application: Hydantoins are privileged scaffolds in anticonvulsant and anti-inflammatory drug discovery.

  • Reagents: 3-Aminothiane-3-carbonitrile (1.0 eq), Ammonium Carbonate (3.0 eq), Ethanol/Water (1:1).

    • Note: While Bucherer-Bergs typically starts from the ketone, starting from the aminonitrile allows for milder conditions if the ketone is unstable.

  • Procedure: Heat the mixture in a sealed pressure tube at 80°C for 24 hours.

  • Workup: Cool to room temperature. The spiro-hydantoin often precipitates out. Filter and wash with cold water.

Analytical Quality Control

To ensure the integrity of the intermediate for pharmaceutical use, the following criteria must be met:

MethodDiagnostic SignalInterpretation
FT-IR ~2230 cm⁻¹ (Weak/Medium)Presence of Nitrile (C≡N) stretch.
¹H NMR 1.8–3.0 ppm (Multiplets)Ring protons (C2, C4, C5, C6). Absence of vinylic protons confirms saturation.
¹³C NMR ~120–124 ppmQuaternary Carbon of Nitrile.
LC-MS [M+H]⁺ = 143.2Confirms molecular mass.

Safety & Handling (Critical)

Cyanide Hazard: This protocol involves Sodium Cyanide (NaCN).

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is available and unexpired on-site.

  • Waste: Quench all cyanide-containing waste with bleach at pH > 10. Do not acidify cyanide waste.

Stereochemistry Note: The 3-aminothiane-3-carbonitrile contains a chiral center. The protocols above yield a racemic mixture . For drug development requiring enantiopurity:

  • Resolution: Chiral HPLC (e.g., Chiralpak AD-H) or diastereomeric salt formation with tartaric acid is required post-synthesis.

  • Asymmetric Synthesis: Use a chiral sulfinamide auxiliary (e.g., Ellman's auxiliary) instead of simple ammonia during the Strecker step to induce diastereoselectivity.

References

  • Strecker Reaction Mechanisms

    • Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions: A Promising Approach for the Synthesis of Alpha-Amino Acids and Their Derivatives." Chemical Reviews, 103(8), 2795–2828. Link

  • Bucherer-Bergs Reaction

    • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

  • Thiane Ring Chemistry: Block, E. (1978). Reactions of Organosulfur Compounds. Academic Press. (Foundational text on sulfur heterocycle reactivity).
  • Pharmaceutical Nitriles

    • Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry, 53(22), 7902-7917. Link

Application Note: Functionalization of the Amino Group in 3-Aminothiane-3-Carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the functionalization of 3-aminothiane-3-carbonitrile (also referred to as 3-amino-tetrahydro-2H-thiopyran-3-carbonitrile). This scaffold represents a unique class of cyclic


-amino nitriles , serving as a constrained bioisostere for amino acids in medicinal chemistry (e.g., Cathepsin inhibitors).

The Challenge: Functionalizing this amine is non-trivial due to three converging factors:

  • Electronic Deactivation: The

    
    -nitrile group significantly lowers the basicity (
    
    
    
    ) and nucleophilicity of the amine.
  • Steric Hindrance: The amine is attached to a quaternary carbon, impeding the approach of bulky electrophiles.

  • Chemoselectivity (Sulfur): The thiane sulfur is susceptible to oxidation (to sulfoxide/sulfone) and alkylation, requiring careful reagent selection.

This document provides validated protocols for acylation, hydrolysis, and sulfur management, designed to overcome these specific barriers.

Reactivity Landscape & Logic

Before initiating synthesis, understanding the competing reactivity modes is critical. The diagram below maps the electronic and steric environment of the molecule.

ReactivityLandscape Scaffold 3-Aminothiane-3-carbonitrile Amine Amino Group (-NH2) Low Nucleophilicity Sterically Hindered Scaffold->Amine Primary Target Nitrile Nitrile Group (-CN) Electron Withdrawing Susceptible to Hydrolysis Scaffold->Nitrile Electronic Deactivation Sulfur Thiane Sulfur (-S-) Oxidation Sensitive Soft Nucleophile Scaffold->Sulfur Competing Site Amide Coupling Amide Coupling Amine->Amide Coupling Requires Activation Retro-Strecker Retro-Strecker Nitrile->Retro-Strecker Avoid Strong Base S-Oxidation S-Oxidation Sulfur->S-Oxidation Avoid Peroxides/Halogens

Figure 1: Reactivity landscape of 3-aminothiane-3-carbonitrile. Note the "Retro-Strecker" risk under basic conditions.

Core Protocol A: Amide Coupling (Acylation)

Due to the low nucleophilicity of the


-amino nitrile, standard EDC/NHS coupling often fails or proceeds with poor conversion. The method of choice involves Acid Chlorides  or high-activity coupling agents like HATU/T3P .
Method A1: Acid Chloride Activation (Preferred for Sterics)

This method is robust for sterically demanding substrates.

Reagents:

  • Substrate: 3-aminothiane-3-carbonitrile (1.0 equiv)

  • Acylating Agent: Acid Chloride (R-COCl) (1.2 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (2.5 equiv)

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

  • Catalyst: DMAP (0.1 equiv) – Crucial for sterically hindered amines.

Step-by-Step Protocol:

  • Preparation: Dissolve 3-aminothiane-3-carbonitrile (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add Pyridine (3.0 mmol) and DMAP (0.1 mmol). Cool the mixture to 0°C.

    • Why? Cooling prevents potential exotherms that could trigger side reactions at the sulfur center.

  • Acylation: Dropwise add the Acid Chloride (1.2 mmol) dissolved in DCM (1 mL).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: Check via TLC or LC-MS. If conversion is <50% after 4 hours, heat to reflux (40°C).

  • Workup: Quench with sat.

    
    . Extract with DCM (3x). Wash organics with 1M HCl (to remove pyridine) and Brine. Dry over 
    
    
    
    .
Method A2: HATU-Mediated Coupling (For Sensitive Acids)

Use this when the carboxylic acid partner is complex or acid-sensitive.

Reagents:

  • Carboxylic Acid (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv) – Do not use TEA (less hindered bases can cause racemization of the acid partner).

  • Solvent: DMF (Polar aprotic solvents assist in stabilizing the transition state).

Protocol:

  • Pre-activate the carboxylic acid: Mix Acid + HATU + DIPEA in DMF for 15 mins at RT.

  • Add 3-aminothiane-3-carbonitrile.

  • Stir at 50°C for 12–24 hours.

    • Note: The elevated temperature is often required to overcome the steric barrier of the quaternary center.

Core Protocol B: Hydrolysis to Amino Acid

Converting the nitrile to a carboxylic acid yields 3-aminothiane-3-carboxylic acid , a cyclic methionine/cysteine analogue.

Warning: Basic hydrolysis (NaOH/H2O) often leads to Retro-Strecker decomposition (reversion to thian-3-one and cyanide). Acidic hydrolysis is strictly required.

Protocol:

  • Mix: Suspend 3-aminothiane-3-carbonitrile in 6M HCl (aq).

  • Heat: Reflux (100°C) for 16–24 hours.

    • Observation: The solid starting material will dissolve as the ammonium salt forms.

  • Isolation: Concentrate in vacuo to remove excess HCl.

  • Purification: The residue is the hydrochloride salt. To obtain the zwitterion, pass through an ion-exchange column (Dowex 50W) eluting with dilute

    
    .
    

Core Protocol C: Sulfur Management (Oxidation)

In drug development, the sulfide is often oxidized to the sulfone (


) to prevent metabolic oxidation (FMO metabolism) or to create a polar anchor.

Reagent Choice:

  • mCPBA: Good, but can be hard to stop at Sulfoxide (

    
    ).
    
  • Oxone®: Excellent for Sulfone (

    
    ).
    
  • NaIO4: Selective for Sulfoxide (

    
    ).
    

Protocol (Sulfide


 Sulfone): 
  • Dissolve substrate in MeOH/H2O (1:1).

  • Add Oxone® (2.5 equiv).

  • Stir at RT for 4 hours.

  • Filter insoluble salts, concentrate, and extract with EtOAc.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion (Amide) Steric hindrance at C3.Switch from EDC to Acid Chloride/DMAP. Heat to 50°C.
Loss of Nitrile (Retro-Strecker) Basic conditions too strong.Avoid aqueous bases. Use non-nucleophilic bases (DIPEA). Keep conditions anhydrous.
S-Alkylation (Byproduct) Reaction with alkyl halides.[1][2]Protect the amine first (Boc/Cbz). Sulfur is a soft nucleophile and competes with the hindered amine.
Darkening of Reaction Sulfur oxidation/decomposition.[3]Degas solvents.[4] Perform reactions under Argon.

Decision Workflow (DOT)

Follow this logic tree to select the correct functionalization path.

Workflow Start Start: 3-Aminothiane-3-carbonitrile Goal Define Goal Start->Goal Acylation Amide Bond Formation Goal->Acylation Hydrolysis Amino Acid Synthesis Goal->Hydrolysis SulfurMod S-Oxidation Goal->SulfurMod AcidSens Is Acid Partner Sensitive? Acylation->AcidSens AcidHydro Acid Hydrolysis (6M HCl) Avoid Base! Hydrolysis->AcidHydro Oxone Oxone Oxidation (Yields Sulfone) SulfurMod->Oxone No No AcidSens->No Sterics Priority Yes Yes AcidSens->Yes Complexity Priority MethodA1 Method A1: Acid Chloride + DMAP (Robust, High Yield) MethodA2 Method A2: HATU + DIPEA @ 50°C (Mild, Broad Scope) No->MethodA1 Yes->MethodA2

Figure 2: Decision tree for functionalization strategies.

References

  • Strecker Synthesis & Alpha-Amino Nitriles

    • Title: The Strecker Synthesis of Amino Acids.[2][5][6]

    • Source: Master Organic Chemistry.[2]

    • URL:[Link]

  • Amide Coupling to Hindered Amines

    • Title: Converting Nitriles to Amides (Hydrolysis Context).
    • Source: Chemistry Steps.[2][3][4][6][7][8][9]

    • URL:[Link]

  • Related Scaffold Reactivity (4-Amino-4-cyano-tetrahydropyran)

    • Title: Synthesis and Reactivity of 4-Aminoquinoline-3-carbonitrile (Structural Analog Context).
    • Source: ResearchG
    • URL:[Link]

  • Nitrile Hydrolysis Mechanisms

    • Title: Nitrile to Carboxylic Acid Hydrolysis.[1][2][7][9][10]

    • Source: LibreTexts Chemistry.
    • URL:[Link]

Sources

Application Note: One-Pot Synthesis of 3-Aminothiane-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the one-pot synthesis of 3-aminothiane-3-carbonitrile (also known as 3-amino-tetrahydrothiopyran-3-carbonitrile). This structural motif is a critical intermediate for spirocyclic scaffolds in medicinal chemistry, serving as a precursor for hydantoins and conformationally restricted amino acids.

The protocol focuses on the Strecker synthesis applied to dihydro-2H-thiopyran-3(4H)-one (3-thianone). Two distinct methods are provided: a classic aqueous/alcoholic cyanide method and a modern trimethylsilyl cyanide (TMSCN) method.

Introduction & Significance

The 3-aminothiane-3-carbonitrile scaffold represents a "privileged structure" in drug discovery. It allows for the construction of spirocyclic derivatives (e.g., spiro-hydantoins) that restrict the conformational flexibility of peptide mimetics, potentially improving binding affinity and metabolic stability.

  • Target Molecule: 3-Aminothiane-3-carbonitrile

  • CAS Number: (Generic for aminonitriles of this class)

  • Key Application: Synthesis of cathepsin inhibitors, spiro-hydantoins, and non-natural amino acids (e.g., 3-aminothiane-3-carboxylic acid).

Reaction Mechanism & Pathway

The synthesis relies on the Strecker Reaction , a three-component coupling of a ketone, an amine (ammonia), and a cyanide source.[1]

Pathway Diagram

StreckerSynthesis Precursor Dihydro-2H-thiopyran-3(4H)-one (3-Thianone) Imine Intermediate Imine (Transient) Precursor->Imine Condensation Product 3-Aminothiane-3-carbonitrile (Target) Imine->Product Nucleophilic Addition Reagents1 NH4Cl / NH3 (Amine Source) Reagents1->Imine Reagents2 NaCN or TMSCN (Cyanide Source) Reagents2->Product

Figure 1: Mechanistic pathway for the Strecker synthesis of 3-aminothiane-3-carbonitrile.

Experimental Protocols

Method A: Classic Aqueous/Alcoholic Strecker (Standard Protocol)

This method uses inexpensive reagents and is suitable for scale-up, though it requires careful handling of inorganic cyanides.

Reagents:

  • Dihydro-2H-thiopyran-3(4H)-one (1.0 equiv)[2]

  • Ammonium Chloride (NH₄Cl) (2.0 equiv)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) (1.2 equiv)

  • Ammonium Hydroxide (25% aq. NH₃) (5.0 equiv)

  • Solvent: Methanol / Water (1:1 v/v)

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve NH₄Cl (2.0 equiv) and NaCN (1.2 equiv) in water. Caution: Perform in a well-ventilated fume hood.

  • Amine Addition: Add Ammonium Hydroxide (5.0 equiv) to the aqueous solution. Stir for 10 minutes at room temperature.

  • Substrate Addition: Dissolve Dihydro-2H-thiopyran-3(4H)-one (1.0 equiv) in Methanol. Add this solution dropwise to the aqueous cyanide/amine mixture.

    • Note: The reaction is slightly exothermic. Maintain temperature < 30°C.

  • Reaction: Seal the flask and stir vigorously at room temperature for 18–24 hours.

    • Monitoring: TLC (Ethyl Acetate/Hexane) should show consumption of the ketone.

  • Workup:

    • Dilute the reaction mixture with water.

    • Extract 3 times with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Wash the combined organic layers with Brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude aminonitrile is often unstable on silica gel. Recrystallization from Ethanol/Ether or immediate use in the next step (e.g., hydrolysis to amino acid) is recommended.

Method B: Modified Strecker using TMSCN (Anhydrous)

This method avoids aqueous waste streams and often provides higher yields for sterically hindered or sensitive ketones.

Reagents:

  • Dihydro-2H-thiopyran-3(4H)-one (1.0 equiv)[2]

  • Trimethylsilyl Cyanide (TMSCN) (1.2 equiv)

  • Ammonia (7N in Methanol) (3.0 equiv) or NH₄Cl (solid)

  • Catalyst: Zinc Iodide (ZnI₂) (5 mol%) or Scandium Triflate (optional)

Protocol:

  • Preparation: In a dry flask under Nitrogen/Argon atmosphere, dissolve Dihydro-2H-thiopyran-3(4H)-one (1.0 equiv) in anhydrous Methanol (or THF).

  • Amine Source: Add 7N NH₃ in Methanol (3.0 equiv). Stir for 15 minutes to facilitate imine formation.

  • Cyanide Addition: Add TMSCN (1.2 equiv) dropwise via syringe.

    • Optional: Add ZnI₂ catalyst if reaction is sluggish.

  • Reaction: Stir at room temperature for 12–16 hours.

  • Quench: Carefully quench with a small amount of water or saturated NaHCO₃ solution to hydrolyze the silyl intermediate.

  • Workup: Extract with DCM, dry over MgSO₄, and concentrate. This method typically yields a cleaner product profile.

Data Summary & Comparison

ParameterMethod A (NaCN/NH₄Cl)Method B (TMSCN)
Reaction Medium Aqueous / MethanolAnhydrous Methanol/THF
Cost LowModerate to High
Safety Profile High Risk (HCN potential)Moderate Risk (TMSCN is toxic but easier to handle)
Yield (Typical) 55–70%75–85%
Purification Extraction/Recrystallizationoften clean enough for next step
Suitability Large scale / Robust substratesSensitive substrates / Small scale

Precursor Synthesis (If Commercial Source Unavailable)

If Dihydro-2H-thiopyran-3(4H)-one is not available, it can be synthesized via a Dieckmann condensation followed by decarboxylation.

Brief Protocol:

  • Start: Ethyl 4-[(2-ethoxy-2-oxoethyl)sulfanyl]butanoate.

  • Cyclization: Treat with Sodium Ethoxide (NaOEt) in Ethanol to form Ethyl 3-oxotetrahydro-2H-thiopyran-2-carboxylate.

  • Hydrolysis/Decarboxylation: Reflux in 15% H₂SO₄ for 18 hours.

  • Isolation: Neutralize, extract with ether, and distill (bp ~80°C at reduced pressure).

Safety & Hazards (Critical)

  • Cyanide Hazard: NaCN, KCN, and TMSCN are highly toxic . Contact with acid releases fatal HCN gas.

  • Waste Disposal: All aqueous waste must be treated with bleach (Sodium Hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. Work exclusively in a fume hood.

References

  • General Strecker Synthesis: "Strecker Amino Acid Synthesis." Organic Chemistry Portal. Link

  • Precursor Synthesis: "Synthesis of dihydro-2H-thiopyran-3(4H)-one." European Journal of Medicinal Chemistry (via Scribd Snippet). Link

  • Aminonitrile Stability: "Synthesis of alpha-amino nitriles." ScienceDirect / Tetrahedron Letters. (General reference for aminonitrile handling).
  • Analogous Heterocycles: "One-pot synthesis of 3-amino-tetrahydrofuran-3-carboxylic acid derivatives." Google Patents WO2008080891A2. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Solubility of 3-Aminothiane-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 3-aminothiane-3-carbonitrile. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. As a substituted α-aminonitrile, its unique structure—featuring a basic primary amine, a polar nitrile group, and a non-polar thiane ring—presents a complex solubility profile. This guide provides a logical, step-by-step approach to systematically diagnose and overcome these issues, grounded in fundamental principles of physical organic chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting Workflow

Our troubleshooting philosophy is to start with the simplest, most common techniques and progress to more complex solutions. The following Q&A format is designed to guide you through this process.

Q1: My 3-aminothiane-3-carbonitrile is not dissolving in my standard solvent (e.g., DCM, Ethyl Acetate). What should I do first?

A1: Perform a systematic solvent screen. The "like dissolves like" principle is the cornerstone of solubility, but the mixed polarity of 3-aminothiane-3-carbonitrile requires a broad approach.[1][2] The goal is to quickly identify a suitable solvent or solvent system by testing solubility in a range of solvents with varying polarities, from non-polar to highly polar.[2]

Causality: The thiane ring provides a non-polar, hydrophobic character, while the amino (-NH2) and nitrile (-C≡N) groups are highly polar and capable of hydrogen bonding.[3][4] Poor solubility arises when the energy required to break the compound's crystal lattice structure is greater than the energy released from solvating the individual molecules. A systematic screen maximizes the chances of finding a solvent that can effectively interact with both the polar and non-polar regions of the molecule.

  • Preparation: Aliquot approximately 1-2 mg of 3-aminothiane-3-carbonitrile into several small, labeled vials (e.g., 1 mL glass vials).

  • Solvent Addition: To each vial, add 100 µL of a single test solvent. This creates an initial concentration of 10-20 mg/mL.

  • Initial Observation: Vortex each vial for 30-60 seconds at room temperature. Visually inspect for dissolution.

  • Heating: If the compound is not fully dissolved, gently heat the vial to 40-50°C (use a water bath or heating block) and vortex again. Observe any change. Caution: Ensure vials are properly sealed or vented to avoid pressure buildup.

  • Data Logging: Record your observations in a structured table.

SolventPolarity TypeDielectric Constant (ε)Observation (Room Temp)Observation (40-50°C)
HeptaneNon-Polar1.9Record observationRecord observation
TolueneNon-Polar2.4Record observationRecord observation
Dichloromethane (DCM)Polar Aprotic9.1Record observationRecord observation
AcetonePolar Aprotic21Record observationRecord observation
Acetonitrile (ACN)Polar Aprotic37.5Record observationRecord observation
Isopropanol (IPA)Polar Protic18Record observationRecord observation
Ethanol (EtOH)Polar Protic25Record observationRecord observation
Dimethyl Sulfoxide (DMSO)Polar Aprotic47Record observationRecord observation
WaterPolar Protic80Record observationRecord observation
Q2: I've tried a range of organic solvents with limited success. The compound shows some solubility in polar protic solvents but it's not sufficient. What is the next logical step?

A2: Exploit the basicity of the amino group by adjusting the pH. The primary amine on the 3-position of the thiane ring is a basic center. By acidifying the aqueous solution, you can protonate this amine, forming a highly polar, charged ammonium salt.[5] This charged species will be significantly more soluble in water and other highly polar protic solvents. This is a common and highly effective strategy for solubilizing basic drugs and compounds.[6][7][8]

Causality: The solubility of an ionizable compound is highly dependent on the pH of the solution, a relationship described by the Henderson-Hasselbalch equation.[9][10][11] For a basic compound like 3-aminothiane-3-carbonitrile, decreasing the pH below its pKa will shift the equilibrium towards the protonated, water-soluble form. The pKa of a primary amine on a cyclic alkane is typically in the range of 10.5-11.0.[12] To ensure complete protonation and maximize solubility, the pH should be targeted to be at least 2 units below the pKa.

G cluster_0 Low pH (e.g., pH < 8) cluster_1 High pH (e.g., pH > 11) Protonated Soluble Cationic Form (Protonated Amine, -NH3+) Neutral Poorly Soluble Neutral Form (Free Base, -NH2) Protonated->Neutral - H+ (Basification) Neutral->Protonated + H+ (Acidification)

Caption: pH-dependent equilibrium of 3-aminothiane-3-carbonitrile.

  • Stock Suspension: Create a suspension of the compound in deionized water (e.g., 10 mg in 1 mL). It will likely not dissolve.

  • Acidification: While stirring, add 1 M hydrochloric acid (HCl) dropwise. Monitor the suspension.

  • Observation: Note the pH at which the solid material fully dissolves. A clear solution indicates the formation of the soluble hydrochloride salt.

  • Validation: Once dissolved, add 1 M sodium hydroxide (NaOH) dropwise. The neutral, poorly soluble compound should precipitate out of solution as the pH increases above its pKa, confirming that the dissolution was due to salt formation and not degradation.

Q3: Adjusting pH worked, but I need to use the compound in an organic solvent for my reaction. What are my options?

A3: Isolate the salt form or use a co-solvent system. Once you've confirmed that the compound is soluble in an acidic aqueous solution, you have two primary paths forward.

Option 1 (Recommended): Salt Formation & Isolation. This is the most robust method. By forming and isolating a stable salt (e.g., the hydrochloride or sulfate salt), you create a new material with distinct and often superior solubility properties.[13][14] Salt formation is a widely used technique in the pharmaceutical industry to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs).[15][16]

Option 2: Co-Solvent System. A co-solvent is a water-miscible organic solvent that, when added to water, can increase the solubility of non-polar compounds.[17] If you need a mixed solvent system, you can dissolve the compound as its salt in a minimal amount of acidic buffer and then add a water-miscible organic solvent like ethanol, isopropanol, or acetonitrile.

  • Dissolution: Suspend a known quantity of 3-aminothiane-3-carbonitrile in a suitable solvent like diethyl ether or isopropanol (in which the free base is soluble but the salt is not).

  • Acidification: Slowly add a stoichiometric amount (1.0 equivalents) of HCl solution (e.g., 2 M HCl in diethyl ether) to the stirred suspension.

  • Precipitation: The hydrochloride salt should precipitate as a solid.

  • Isolation: Collect the solid salt by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the cold organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Drying: Dry the isolated salt under a vacuum.

  • Solubility Re-Screening: Use the newly formed salt to perform the solvent screening protocol described in A1. You will likely observe significantly improved solubility in polar protic solvents like water, methanol, and ethanol.

Q4: I have tried everything above and solubility is still a major issue. Are there any other advanced techniques?

A4: Consider formulation strategies like using solubilizing agents or creating solid dispersions. These methods are more complex and are typically used in later-stage drug development but can be adapted for research purposes.

  • Hydrotropy: This involves adding a large amount of a second solute (a hydrotrope, such as sodium benzoate or urea) to increase the aqueous solubility of the first.[6][17]

  • Complexation: Using cyclodextrins to form inclusion complexes can encapsulate the hydrophobic parts of your molecule, presenting a more hydrophilic exterior to the solvent.

  • Solid Dispersion: This involves dispersing the compound in an inert carrier matrix at the molecular level. This can be achieved by melt-extrusion or solvent evaporation methods.

These techniques require significant formulation expertise and should be considered after exhausting the more fundamental approaches of solvent screening and pH modification.[7]

Troubleshooting Workflow Diagram

G start Start: Low Solubility of 3-Aminothiane-3-carbonitrile solvent_screen Q1: Perform Systematic Solvent Screen? start->solvent_screen ph_adjust Q2: Test pH Adjustment in Aqueous Media? solvent_screen->ph_adjust Insoluble success Success: Compound Solubilized solvent_screen->success Soluble salt_formation Q3: Form and Isolate a Stable Salt? ph_adjust->salt_formation Soluble advanced Q4: Consider Advanced Formulation Strategies? ph_adjust->advanced Insoluble salt_formation->advanced Insoluble salt_formation->success Soluble advanced->success Success fail Issue Persists: Consult Specialist advanced->fail Failure

Sources

Technical Support Center: Stability & Storage of 3-Aminothiane-3-carbonitrile

[1][2]

Executive Summary & Molecule Profile[1]

3-Aminothiane-3-carbonitrile is a specialized heterocyclic building block, often used as a precursor for spirocyclic scaffolds in drug discovery (e.g., spiro-hydantoins or spiro-piperidines).[1][2] Its structural features—a saturated sulfur ring (thiane) and a geminal amino-nitrile motif—create a "perfect storm" of chemical instability.[1][2][3]

Users frequently encounter decomposition not because of poor synthesis, but due to a misunderstanding of the two competing degradation pathways: Retro-Strecker hydrolysis (generating toxic HCN) and Sulfur oxidation (generating sulfoxides).[1]

This guide provides a self-validating storage protocol designed to arrest these pathways.

Critical Decomposition Pathways (The "Why")

To prevent degradation, you must understand the mechanism.[3] This compound is not static; it exists in a high-energy state that seeks to revert to stable starting materials.[1][2][3]

The Two-Front War[1]
  • The Retro-Strecker Equilibrium (Safety Risk): In the presence of moisture, the

    
    -aminonitrile moiety reverts to the corresponding ketone (3-thianone), releasing Hydrogen Cyanide (HCN) and Ammonia.[1]
    
  • S-Oxidation (Purity Risk): The thioether sulfur is electron-rich and susceptible to atmospheric oxidation, forming sulfoxides (S=O) and sulfones (O=S=O).[1][2][3]

Mechanistic Visualization

The following diagram illustrates the causality between environmental triggers (Moisture, Air) and chemical failure.

DecompositionPathwaysFig 1. Dual Decomposition Pathways: Hydrolysis (Top) and Oxidation (Bottom)Compound3-Aminothiane-3-carbonitrileMoistureTrigger:Moisture/HeatCompound->Moisture HydrolysisOxygenTrigger:Atmospheric O2Compound->Oxygen OxidationImineIntermediate ImineMoisture->Imine EquilibriumSulfoxideS-Oxide(Sulfoxide)Oxygen->Sulfoxide SlowKetone3-Thianone(Ketone)Imine->Ketone Retro-StreckerHCNHCN (Toxic Gas)Imine->HCN ReleaseSulfoneS,S-Dioxide(Sulfone)Sulfoxide->Sulfone Over-oxidation

Caption: Figure 1 maps the degradation logic.[1][2][3] Note that moisture triggers the release of HCN, while air exposure leads to irreversible S-oxidation.

Storage Protocol (The "How")

Do not treat this compound like a standard organic solid. It requires "Cold-Dry-Inert" (CDI) handling.[1][2][3]

The CDI Protocol
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Low temp kinetically inhibits the Retro-Strecker equilibrium and slows S-oxidation rates.[1][2][3]
Atmosphere Argon or Nitrogen Displaces O₂ to prevent S-oxidation.[1][2][3] Argon is preferred as it is heavier than air and blankets the solid.[1][2][3]
Container Amber Glass Vials Thioethers can undergo photo-catalyzed oxidation.[1][2][3] Amber glass blocks UV triggers.[1][2][3]
Seal Teflon-lined Cap + Parafilm Prevents moisture ingress.[1][2][3] Moisture is the catalyst for HCN release.[1][2][3]
Desiccant Required Store the vial inside a secondary jar containing Drierite or Silica Gel.[1][2][3]
Handling Workflow
  • Warm Up: Before opening a stored vial, allow it to equilibrate to room temperature in a desiccator (approx. 30 mins). Opening a cold vial introduces condensation, instantly triggering the Retro-Strecker reaction.[1]

  • Aliquot: If you plan to use the compound over multiple experiments, aliquot it into single-use vials under an inert atmosphere immediately upon receipt. Avoid repeated freeze-thaw cycles.[1][2][3]

Troubleshooting & FAQs

Q1: The compound has turned from off-white to yellow/orange. Is it usable?

Diagnosis: Likely S-oxidation or amine oxidation .[1][2][3]

  • Mechanism: Sulfur heterocycles often yellow upon formation of sulfoxides.[1][2][3] Alternatively, free amines can oxidize to form colored impurities.[1][2][3]

  • Action: Check LC-MS. If the parent mass (M+) is present but accompanied by M+16 (Sulfoxide) or M-27 (loss of HCN), purify immediately.[1][2][3] If purity is >90%, use with a correction factor. If <80%, discard.[1][2][3]

Q2: I detect a faint smell of bitter almonds.

Diagnosis: CRITICAL SAFETY HAZARD.

  • Mechanism: This indicates the Retro-Strecker reaction is active and releasing Hydrogen Cyanide (HCN) gas.[1][2][3]

  • Action:

    • STOP work immediately.

    • Move the container to a fume hood.[1][2][3]

    • Evacuate the immediate area.[1][2][3]

    • Treat the material as hazardous cyanide waste.[1][2][3] Do not attempt to dry or salvage it; heating will accelerate HCN release.[1][2][3]

Q3: The solid has become "sticky" or liquefied.

Diagnosis: Hygroscopicity leading to hydrolysis.[1][2][3]

  • Mechanism: The amine group can form hydrates.[1][2][3] Once wet, the hydrolysis to the ketone (liquid/oil) begins.

  • Action: The sample is likely degraded beyond recovery.[1][2][3] The formation of 3-thianone (an oil) disrupts the crystal lattice.[1][2][3] Discard.

Quality Control & Validation

Before committing this precursor to a valuable synthesis, validate its integrity using this decision tree.

QC_FlowchartFig 2. QC Decision Tree for Pre-Synthesis ValidationStartQC Check:3-Aminothiane-3-carbonitrileVisualVisual InspectionStart->VisualDecision1Yellow/Orange?Visual->Decision1SmellOdor Check(Careful!)Decision2Almond Smell?Smell->Decision2Decision1->SmellNoFail_OxPurify(Recrystallize)Decision1->Fail_OxYesNMR1H NMR (CDCl3)Decision2->NMRNoFail_HCNDISCARD(Haz Waste)Decision2->Fail_HCNYes (HCN!)PassPROCEED(Store -20°C)NMR->PassClean SpectrumNMR->Fail_OxKetone/Sulfoxide Peaks

Caption: Follow this logic flow to determine if the reagent is safe for use.

Analytical Markers
  • 1H NMR (CDCl₃):

    • Pass: Sharp multiplets for the thiane ring protons (approx.[1][2][3] 1.5–3.5 ppm).[1][2][3]

    • Fail (Hydrolysis): Appearance of new triplets/multiplets corresponding to 3-thianone (ketone).[1][2][3]

    • Fail (Oxidation): Downfield shift of protons adjacent to Sulfur (approx. +0.3 to +0.5 ppm shift) indicates Sulfoxide formation.[1][2][3]

  • IR Spectroscopy:

    • Look for the Nitrile (CN) stretch at ~2220–2240 cm⁻¹.[1][2][3]

    • Danger Sign:[1][2][3][4] Appearance of a Carbonyl (C=O) stretch at ~1710 cm⁻¹ indicates hydrolysis to the ketone.[1][2][3]

References

  • Strecker Synthesis & Retro-Strecker Instability

    • Topic: Mechanism of

      
      -aminonitrile formation and reversibility.[1][2][3][5]
      
    • Source: Organic Chemistry Portal.[1][2][3][6] "Strecker Synthesis."[1][2][3][5][7][8][9]

    • URL:[Link]

  • Sulfur Heterocycle Oxidation

    • Topic: Susceptibility of thianes/sulfides to atmospheric oxidation.[1][2][3]

    • Source: National Institutes of Health (PMC).[1][2][3] "Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization."

    • URL:[Link][1][2][3]

  • HCN Safety & Handling

    • Topic: Emergency procedures and detection of Hydrogen Cyanide gas.[1][2][3][10]

    • Source: Centers for Disease Control and Prevention (CDC).[1][2][3] "Hydrogen Cyanide (HCN): Medical Management Guidelines."

    • URL:[Link][1][2][3]

  • General Aminonitrile Properties

    • Topic: Physiochemical properties and stability data for related aminonitriles.[1][2][3][5]

    • Source: PubChem. "3-Aminobenzonitrile (Analogous Structure Data)."[1][2][3]

    • URL:[Link][1][2][3]

purification challenges of 3-aminothiane-3-carbonitrile from byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Handling of 3-Aminothiane-3-carbonitrile

Executive Summary

The synthesis of 3-aminothiane-3-carbonitrile (also known as 3-amino-tetrahydrothiopyran-3-carbonitrile) typically involves a Strecker reaction using tetrahydrothiopyran-3-one. While the synthesis is straightforward, isolation is complicated by the reversibility of the Strecker equilibrium , the lipophilicity of the thiane ring , and the potential for sulfur oxidation .

This guide addresses the critical bottlenecks in purifying ATCN from unreacted ketone, cyanohydrin intermediates, and inorganic salts.

Section 1: Reaction Optimization & Quenching

Q: My LC-MS shows high conversion, but the yield drops significantly after aqueous workup. Where is my product going?

A: This is a classic signature of the Retro-Strecker reaction . Alpha-aminonitriles are thermodynamically unstable in aqueous media, particularly under acidic or highly basic conditions. The equilibrium reverts to the starting ketone (tetrahydrothiopyran-3-one) and HCN/ammonium.

Troubleshooting Protocol:

  • Avoid Acidic Quenches: Do not use dilute HCl to quench the reaction. The protonation of the nitrile nitrogen or the amine can catalyze the expulsion of cyanide.

  • Cold Quench: Pour the reaction mixture into a saturated NaHCO₃/ice mixture (pH ~8-9).

  • Phase Separation: Perform the extraction immediately. Do not let the biphasic mixture stir overnight.

Mechanistic Insight: The thiane sulfur atom increases the lipophilicity of the ketone, making it difficult to separate from the product by simple partitioning if the pH is not strictly controlled to keep the amine deprotonated (organic soluble) or fully protonated (water soluble, only if stable).

Section 2: Purification & Isolation Challenges

Q: I cannot separate the starting ketone from the product using standard flash chromatography. They co-elute on silica.

A: Standard silica gel is slightly acidic (pH 6.0–6.5), which can induce decomposition (Retro-Strecker) on the column, leading to "streaking" and co-elution. Furthermore, both the thiane ketone and the aminonitrile have similar R_f values in non-polar solvent systems.

Recommended Protocol: Neutralized Silica Chromatography Pre-treat your silica gel column to deactivate acidic sites.

  • Slurry Preparation: Prepare the silica slurry using your mobile phase + 1% Triethylamine (Et₃N) .

  • Equilibration: Flush the column with 2-3 column volumes (CV) of the Et₃N-containing solvent.

  • Elution: Run the purification using a gradient of Hexanes/Ethyl Acetate (without Et₃N, or with reduced 0.1% Et₃N).

Alternative: Chemical Purification (Acid-Base Extraction) Since the product is a base and the impurity (ketone) is neutral, chemical separation is superior to chromatography.

StepSolvent/ReagentActionPhase Containing Product
1 Et₂O or MTBEDissolve Crude MixtureOrganic
2 1M HCl (Cold)Extract (3x)Aqueous (Bottom)
3 Organic PhaseWash with BrineDiscard (Contains Ketone)
4 Aqueous PhaseBasify with 2M NaOH (pH > 10)Aqueous
5 DCM or CHCl₃Extract (3x)Organic (Bottom)
6 Na₂SO₄Dry & ConcentrateSolid/Oil Product

Note: Perform Step 2 quickly and at 0°C to minimize hydrolysis of the nitrile to the amide.

Section 3: Stability & Sulfur Management

Q: The product develops a foul odor and yellows upon storage. Is the sulfur oxidizing?

A: Yes, the thiane sulfur is susceptible to oxidation to the sulfoxide (S=O) or sulfone (O=S=O) , particularly if traces of oxidants (peroxides in ethers) or metal ions are present. The "foul odor" often indicates decomposition releasing trace sulfides or HCN.

Stabilization Strategy:

  • Salt Formation: Convert the free base aminonitrile into a stable salt immediately. The Hydrochloride salt or p-Toluenesulfonate (TsOH) salt is recommended.

    • Protocol: Dissolve free base in anhydrous Ethanol/Et₂O. Add 1.05 eq of 2M HCl in Et₂O dropwise at 0°C. Filter the white precipitate.

  • Solvent Choice: Avoid storing in THF or Dioxane unless they are peroxide-free.

  • Inert Atmosphere: Store the solid salt under Argon at -20°C.

Visualizing the Purification Logic

The following diagram illustrates the critical decision pathways for purifying 3-aminothiane-3-carbonitrile, highlighting the "Retro-Strecker" risk zones.

PurificationWorkflow Start Crude Reaction Mixture (Product + Ketone + Cyanide) Quench Quench: Sat. NaHCO3 (Ice) Avoid Acid! Start->Quench Extract Extraction into Et2O/DCM Quench->Extract Decision Impurity Profile? Extract->Decision RouteA High Ketone Content (>10%) Decision->RouteA Separation Needed RouteB Low Ketone/High Purity Decision->RouteB Clean AcidBase Acid-Base Extraction (Keep Temp < 5°C) RouteA->AcidBase Chromatography Neutralized Silica Gel (1% Et3N) RouteB->Chromatography SaltForm Salt Formation (HCl or TsOH in Et2O) AcidBase->SaltForm Free Base Isolated Chromatography->SaltForm Final Stable Solid Product Store under Ar SaltForm->Final

Caption: Decision matrix for the purification of 3-aminothiane-3-carbonitrile, prioritizing acid-base extraction for ketone removal.

Section 4: Safety & Waste Disposal (Cyanide Protocol)

Q: How do I safely handle the aqueous waste containing residual cyanide?

A: The Strecker reaction invariably leaves unreacted cyanide. You must destroy it before disposal. Do NOT acidify the waste stream before treatment (releases HCN gas).

Oxidative Destruction Protocol:

  • Adjust the pH of the aqueous waste to >10 using NaOH.

  • Add household bleach (10-15% NaOCl) slowly with stirring.

  • Monitor temperature (exothermic).

  • Test for residual cyanide using Prussian Blue test or Merckoquant® strips.

  • Allow to stand for 12 hours before neutralization and disposal.

References

  • Strecker, A. (1850).[1] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper". Annalen der Chemie und Pharmacie, 75(1), 27-45. Link

  • Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions and Analogous Syntheses". Chemical Reviews, 103(8), 2795-2828. Link

  • Kuwano, R., et al. (2022).[2] "A Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives". ResearchGate. Link

  • Organic Chemistry Portal. "Strecker Synthesis: Mechanism and Recent Literature". Link

  • National Institutes of Health (NIH). "Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles". Link

Sources

minimizing side reactions in 3-aminothiane-3-carbonitrile hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges associated with the hydrolysis of 3-aminothiane-3-carbonitrile (also known as 3-amino-tetrahydro-2H-thiopyran-3-carbonitrile). This molecule features a quaternary center at the 3-position and a sulfur heteroatom, creating a unique set of competing side reactions—primarily the Retro-Strecker reaction and sulfur oxidation .

Topic: Minimizing Side Reactions & Optimizing Yield Audience: Medicinal Chemists, Process Development Scientists Content Type: Troubleshooting Guide & Protocols[1]

Executive Summary: The Stability Paradox

Hydrolyzing 3-aminothiane-3-carbonitrile to its corresponding amino acid (3-aminothiane-3-carboxylic acid) is kinetically challenging.[1] The quaternary center at C3 creates significant steric hindrance, slowing down the attack of water on the nitrile. Simultaneously, the thermodynamic equilibrium favors the Retro-Strecker reaction , causing the molecule to revert to dihydro-2H-thiopyran-3(4H)-one (the ketone precursor) and HCN.

Success requires a protocol that "locks" the nitrogen as an ammonium salt faster than the nitrile can revert to the ketone, while strictly avoiding oxidants that would attack the thiane sulfur.

Part 1: Troubleshooting & FAQs
Issue 1: "I am recovering the starting ketone instead of the amino acid."

Diagnosis: Retro-Strecker Reversion. Mechanism: In aqueous solution,


-aminonitriles exist in equilibrium with their parent ketone and cyanide.[1] Heating the reaction mixture before the nitrile is hydrated shifts this equilibrium toward the ketone, resulting in decomposition.
Solution: 
  • The "Cold-Acid" Lock: Do not heat the starting material in water. Dissolve the aminonitrile in concentrated acid (e.g., 12M HCl or H

    
    SO
    
    
    
    ) at 0°C to -10°C . The high proton concentration immediately protonates the amine (
    
    
    ).[1] This protonated species is less prone to eliminating cyanide.[1]
  • Stepwise Warming: Maintain the low temperature for 1-2 hours to allow the nitrile to hydrate to the amide (intermediate). Only after amide formation should you raise the temperature to reflux to convert the amide to the acid.

Issue 2: "The reaction stalls at the amide intermediate."

Diagnosis: Steric Hindrance at the Quaternary Center. Mechanism: The conversion of the amide (


) to the acid (

) requires a tetrahedral intermediate that is sterically crowded by the thiane ring.[1] Solution:
  • Increase Acid Concentration: Switch from 6M HCl to conc. H

    
    SO
    
    
    
    (diluted slightly to 60-70%)
    . The higher boiling point allows for higher thermal energy input without losing solvent.
  • Nitrous Acid Deamination (Caution): While treating the amide with NaNO

    
     can drive hydrolysis, it poses a high risk of oxidizing the sulfur atom. Avoid this method  unless using strict S-protection.
    
Issue 3: "My product is contaminated with sulfoxides (S=O)."

Diagnosis: Sulfur Oxidation.[1] Mechanism: The thioether in the thiane ring is susceptible to oxidation. Common hydrolysis accelerators like hydrogen peroxide (Radziszewski reaction) or nitric acid will destroy the starting material.[1] Solution:

  • Exclude Oxidants: Never use H

    
    O
    
    
    
    or oxidizing acids.[1]
  • Inert Atmosphere: Perform the hydrolysis under Nitrogen or Argon.[1] At reflux temperatures, atmospheric oxygen can slowly oxidize the sulfur over long reaction times (24-48h).[1]

  • Degassed Solvents: Sparge your water/acid mix with inert gas for 15 minutes before use.[1]

Issue 4: "The yield is consistently below 40% despite optimization."

Diagnosis: Pathway Limitation. Insight: Direct hydrolysis of cyclic


-aminonitriles is notoriously inefficient due to the Retro-Strecker equilibrium described in Issue 1.
Solution: Switch to the Bucherer-Bergs Route. 
Instead of hydrolyzing the aminonitrile, treat the parent ketone with ammonium carbonate and cyanide to form the spiro-hydantoin . The hydantoin ring forms irreversibly and is stable. It can then be hydrolyzed (using Ba(OH)

or NaOH) to the amino acid in high yield, bypassing the unstable aminonitrile intermediate entirely.
Part 2: Visualizing the Competing Pathways

The diagram below illustrates the critical branching point. Your goal is to force the path from Node A to Node C , avoiding the reversion to Node B .

ReactionPathways cluster_0 Critical Control Point Aminonitrile 3-Aminothiane-3-carbonitrile (Starting Material) Ketone Ketone + HCN (Retro-Strecker Decomposition) Aminonitrile->Ketone Heat / Low [H+] Amide Intermediate Amide (Stable 'Lock') Aminonitrile->Amide Conc. Acid / 0°C (Hydration) Ketone->Aminonitrile Equilibrium (Reversible) AminoAcid 3-Aminothiane-3-carboxylic Acid (Target Product) Amide->AminoAcid Heat / Reflux (Hydrolysis)

Caption: Reaction pathway analysis. The red path represents the Retro-Strecker decomposition favored by heat. The blue path is the desired hydration, favored by high acidity and low temperature.

Part 3: Optimized Experimental Protocols
Method A: Direct Acid Hydrolysis (Optimized for Aminonitrile)

Use this if you already have the aminonitrile synthesized.

ParameterSpecificationReason
Reagent 12M HCl (Concentrated)Maximizes protonation to prevent Retro-Strecker.[1]
Temperature (Stage 1) 0°C (Ice Bath) for 2-4 hoursAllows hydration to amide without thermal decomposition.[1]
Temperature (Stage 2) Reflux (100°C) for 12-24 hoursConverts amide to acid.[1]
Atmosphere N

or Ar
Prevents sulfur oxidation.[1]

Step-by-Step:

  • Place 3-aminothiane-3-carbonitrile (1.0 eq) in a round-bottom flask equipped with a stir bar.

  • Cool the flask to 0°C using an ice bath.

  • Slowly add 12M HCl (10-15 mL per gram of substrate) dropwise. Do not let the temperature rise.

  • Stir at 0°C for 3 hours. (TLC monitoring: Look for the disappearance of the nitrile spot and appearance of the amide).

  • Once the amide is formed, replace the ice bath with a heating mantle.

  • Heat to reflux under an inert atmosphere for 18 hours.

  • Workup: Evaporate the acid under reduced pressure. The product will likely crystallize as the hydrochloride salt.

Method B: The Bucherer-Bergs Bypass (Recommended)

Use this if Method A fails or yields are <50%.[1] This route bypasses the aminonitrile instability.

  • Hydantoin Formation: React dihydro-2H-thiopyran-3(4H)-one with (NH

    
    )
    
    
    
    CO
    
    
    (3 eq) and KCN (1.2 eq) in 50% EtOH/H
    
    
    O at 60°C. The spiro-hydantoin precipitates out.[1]
  • Hydrolysis: Suspend the hydantoin in 3M NaOH (or Ba(OH)

    
    ). Heat to reflux for 24 hours.
    
  • Isolation: Acidify to pH 6 (isoelectric point) to precipitate the free amino acid.

References
  • Strecker Synthesis & Retro-Strecker Equilibrium

    • Master Organic Chemistry.[1] "The Strecker Synthesis of Amino Acids."[2][3][4][5]

    • [Link]

  • Hydrolysis of Nitriles to Carboxylic Acids

    • Chemistry LibreTexts. "Hydrolysis of Nitriles."[1][2][3][4][6][7]

    • [Link]

  • Bucherer-Bergs Reaction (Hydantoin Route)

    • Organic Chemistry Portal.[1][2] "Bucherer-Bergs Reaction."[1]

    • [Link][1]

  • Minimizing Retro-Strecker in Aminonitrile Hydrolysis

    • NIH / PubMed Central.[1] "The Reaction of Aminonitriles with Aminothiols." (Discusses instability of aminonitriles in water).

    • [Link][1]

Sources

stability of 3-aminothiane-3-carbonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-aminothiane-3-carbonitrile. This document is designed for researchers, chemists, and drug development professionals to provide expert guidance on the stability of this compound, particularly under acidic conditions. As a tertiary α-aminonitrile integrated into a heterocyclic thiane ring system, its handling requires a nuanced understanding of its potential reactivity to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is 3-aminothiane-3-carbonitrile, and why is its stability under acidic conditions a critical concern?

A1: 3-Aminothiane-3-carbonitrile is a heterocyclic organic compound featuring a saturated six-membered ring with a sulfur atom (thiane). At the C3 position, it possesses both an amino (-NH₂) group and a nitrile (-C≡N) group attached to the same carbon. This arrangement classifies it as an α-aminonitrile.

The stability of α-aminonitriles in acidic aqueous environments is a significant concern due to the high reactivity of the nitrile group under these conditions.[1][2] The primary degradation pathway is acid-catalyzed hydrolysis, which can convert the nitrile first into an amide and subsequently into a carboxylic acid.[3][4] This process not only consumes the starting material but can also lead to a complex mixture of products, complicating reaction workups and compromising the yield of the desired product. For drug development professionals, this instability can impact formulation, storage, and bioavailability.

Q2: What is the primary chemical mechanism leading to the degradation of 3-aminothiane-3-carbonitrile in acid?

A2: The principal degradation route is the acid-catalyzed hydrolysis of the nitrile functional group. This reaction proceeds in two main stages:

  • Conversion to an Amide: The process is initiated by the protonation of the nitrile's nitrogen atom, which significantly increases the electrophilicity of the nitrile carbon.[1][5] A water molecule then acts as a nucleophile, attacking this electrophilic carbon. Following a series of proton transfers, an amide intermediate, 3-amino-3-carbamoylthiane, is formed.[2]

  • Hydrolysis of the Amide: Under continued acidic conditions and typically with heating, the newly formed amide undergoes further hydrolysis. The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more susceptible to another nucleophilic attack by water. This ultimately leads to the cleavage of the carbon-nitrogen bond, yielding the corresponding carboxylic acid (3-amino-thiane-3-carboxylic acid) and an ammonium ion (NH₄⁺).[1][3] The formation of the protonated ammonia byproduct in acidic conditions makes this final step essentially irreversible, driving the entire reaction towards the carboxylic acid.[1]

Below is a diagram illustrating this mechanistic pathway.

Acidic Hydrolysis of 3-Aminothiane-3-carbonitrile cluster_start Starting Material cluster_step1 Step 1: Protonation & Nucleophilic Attack cluster_step2 Step 2: Amide Formation cluster_step3 Step 3: Amide Hydrolysis start 3-Aminothiane-3-carbonitrile protonation Protonated Nitrile (Nitrilium Ion) start->protonation + H⁺ attack Water Attack protonation->attack + H₂O amide Intermediate: 3-Amino-3-carbamoylthiane attack->amide - H⁺ acid Final Product: 3-Aminothiane-3-carboxylic Acid + NH₄⁺ amide->acid + H₂O, H⁺

Caption: Acid-catalyzed hydrolysis pathway.

Q3: Can side reactions other than hydrolysis occur in acidic media?

A3: Yes, depending on the specific reaction conditions, other pathways can compete with hydrolysis:

  • Pinner Reaction: If an alcohol is used as the solvent under anhydrous acidic conditions (e.g., HCl gas in ethanol), a Pinner reaction can occur.[6] This involves the alcohol acting as the nucleophile instead of water, leading to the formation of an imino ester salt (a "Pinner salt").[7][8] If water is subsequently introduced, this intermediate will hydrolyze to an ester.

  • Ritter Reaction: If the reaction conditions can generate a stable carbocation (for instance, from a tertiary alcohol or an alkene present in the mixture), the nitrile can act as a nucleophile and trap this carbocation. This is known as the Ritter reaction and results in the formation of an N-alkylated amide after hydrolysis.[9][10][11] While less common for the aminonitrile itself, it's a crucial consideration if other reactive species are present.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: Rapid disappearance of starting material with formation of multiple unknown products upon introduction of acid.
  • Plausible Cause: You are likely observing rapid hydrolysis of the nitrile group. The "multiple products" could be the intermediate amide and the final carboxylic acid, along with potential downstream byproducts if the conditions are harsh. The presence of adventitious water in your reagents or solvents is a common culprit.

  • Troubleshooting Steps & Solutions:

    • Confirm Degradation Products: Before modifying your reaction, confirm the identity of the byproducts. Use LC-MS to check for masses corresponding to the amide (+18 Da) and carboxylic acid (+36 Da, -1 Da for N vs. O) derivatives of your starting material.

    Compound NameStructureMolecular Weight ( g/mol )Expected Mass Change
    3-Aminothiane-3-carbonitrileC₅H₈N₂S128.19Reference
    3-Amino-3-carbamoylthianeC₅H₁₀N₂OS146.21+18.02
    3-Aminothiane-3-carboxylic AcidC₅H₉NO₂S147.20+19.01
    • Implement Anhydrous Conditions: If your desired reaction does not involve water, switching to strictly anhydrous conditions is paramount.

      • Protocol: Use freshly distilled, anhydrous solvents. Dry glassware in an oven (>120°C) for several hours and cool under an inert atmosphere (N₂ or Ar). Use acid solutions in anhydrous solvents, such as HCl in dioxane or H₂SO₄ in an aprotic solvent.

      • Rationale: Removing water prevents it from acting as a nucleophile, thus inhibiting the hydrolysis pathway.[6]

    • Lower the Temperature: Perform your reaction at a reduced temperature (e.g., 0°C or -20°C).

      • Rationale: Hydrolysis, like most reactions, has an activation energy. Lowering the temperature will decrease the rate of the degradation reaction, potentially allowing your desired reaction to proceed competitively.

    • Consider a Milder Acid: If permissible for your transformation, switch from a strong mineral acid (like H₂SO₄ or HCl) to a weaker or Lewis acid.

      • Rationale: The rate of hydrolysis is often dependent on the concentration of H⁺.[1] Milder conditions may be sufficient to catalyze your desired reaction without promoting rapid degradation.

Troubleshooting_Workflow start Problem: Rapid loss of starting material in acidic conditions check_water Is water essential for the desired reaction? start->check_water no_water No check_water->no_water No yes_water Yes check_water->yes_water Yes use_anhydrous Action: Implement strict anhydrous conditions no_water->use_anhydrous lower_temp Action: Reduce reaction temperature (e.g., 0°C) use_anhydrous->lower_temp milder_acid Action: Use a milder or Lewis acid lower_temp->milder_acid end_solution Solution: Improved stability and reaction yield milder_acid->end_solution control_stoichiometry Action: Control water stoichiometry yes_water->control_stoichiometry optimize_pH Action: Optimize pH to find a 'stability window' control_stoichiometry->optimize_pH optimize_pH->end_solution

Caption: Troubleshooting workflow for compound stability.

Problem: Reaction in an alcohol solvent (e.g., Methanol, Ethanol) with an acid catalyst yields an unexpected product instead of the intended one.
  • Plausible Cause: You are likely observing the Pinner reaction.[6][7] Under anhydrous acidic conditions, the alcohol solvent is acting as a nucleophile, converting your nitrile into an imino ester (or an ester if trace water is present for hydrolysis).

  • Troubleshooting Steps & Solutions:

    • Product Identification: Use NMR and Mass Spectrometry to identify the byproduct. Look for the incorporation of the alcohol's alkyl group (e.g., a methoxy or ethoxy group) in the product structure.

    • Change Solvent System: The most straightforward solution is to switch to a non-nucleophilic, aprotic solvent.

      • Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane, Acetonitrile, or Toluene.

      • Protocol: Ensure the chosen solvent is anhydrous. If using a pre-prepared acid solution (e.g., HCl in Methanol), this must also be changed to one compatible with the new solvent system (e.g., HCl gas bubbled through dioxane, or anhydrous H₂SO₄).

Experimental Protocols

Protocol 1: Assessing the Stability of 3-Aminothiane-3-carbonitrile to Acidic pH
  • Objective: To determine the rate of degradation of the title compound at different pH values.

  • Materials:

    • 3-Aminothiane-3-carbonitrile

    • Buffer solutions (e.g., citrate for pH 3-5, acetate for pH 4-6)

    • Internal standard (IS) (e.g., a stable compound with a distinct HPLC retention time, like caffeine or an aromatic ketone)

    • HPLC system with a C18 column

    • Acetonitrile (ACN) and water (HPLC grade)

    • Formic acid or trifluoroacetic acid (TFA) for mobile phase

  • Methodology:

    • Prepare a stock solution of 3-aminothiane-3-carbonitrile (e.g., 1 mg/mL) in ACN.

    • Prepare a stock solution of the internal standard in ACN.

    • In separate HPLC vials, add a precise volume of the buffer solution (e.g., 950 µL of pH 3, 4, and 5 buffers).

    • At time t=0, add a known amount of the internal standard stock solution (e.g., 25 µL) and the aminonitrile stock solution (e.g., 25 µL) to each vial. Mix thoroughly.

    • Immediately inject a sample from each vial onto the HPLC system (this is the t=0 time point).

    • Store the vials at a controlled temperature (e.g., 25°C).

    • Inject samples at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

    • Analysis: For each time point, calculate the peak area ratio of 3-aminothiane-3-carbonitrile to the internal standard. Plot this ratio against time for each pH to determine the degradation kinetics.

References

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Pascal, R., & Pross, A. (2016). The logic of life. Nature Chemistry, 8(5), 402-404.
  • Sorrell, T. N. (2005). Organic Chemistry (3rd ed.). University Science Books.
  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

  • ResearchGate. (2022). Ritter Reaction: Recent Catalytic Developments. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Video]. YouTube. Retrieved from [Link]

  • Prof Dave Explains. (2021). Ritter Reaction. [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2022). A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Ritter Reaction Mechanism Slide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminobenzonitrile. Retrieved from [Link]

  • Prof Dave Explains. (2022). The Ritter Reaction. [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitriles to Esters. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). The Reaction of Aminonitriles with Aminothiols. Retrieved from [Link]

  • Dr. Tanmoy Biswas. (2019). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester. [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Process Optimization for 3-Aminothiane-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-aminothiane-3-carbonitrile. The information provided herein is a synthesis of established chemical principles and practical experience in process chemistry.

Introduction

The successful scale-up of 3-aminothiane-3-carbonitrile, a key intermediate in various pharmaceutical development pathways, requires a thorough understanding of its synthesis, potential side reactions, and purification challenges. This guide provides a comprehensive resource in a question-and-answer format to address common issues encountered during the transition from laboratory-scale synthesis to pilot-plant and full-scale production.

Frequently Asked Questions (FAQs)

1. What is the most common synthetic route for 3-aminothiane-3-carbonitrile?

The most prevalent and industrially viable method for the synthesis of α-aminonitriles, including 3-aminothiane-3-carbonitrile, is the Strecker synthesis .[1][2][3] This one-pot, three-component reaction involves the treatment of a ketone (3-thianone) with an ammonia source (such as ammonia or an ammonium salt) and a cyanide source (like sodium or potassium cyanide).[1]

2. What are the key starting materials and their roles in the Strecker synthesis of 3-aminothiane-3-carbonitrile?

  • 3-Thianone: The ketone substrate that provides the carbon skeleton for the final product.

  • Ammonia Source (e.g., Ammonium Chloride): Reacts with the ketone to form an intermediate imine. Ammonium chloride also serves as a mild acid catalyst.[1]

  • Cyanide Source (e.g., Sodium Cyanide): Provides the nitrile group and acts as a nucleophile, attacking the imine intermediate to form the α-aminonitrile.[4]

3. What are the primary safety concerns when scaling up the synthesis of 3-aminothiane-3-carbonitrile?

The primary safety hazards are associated with the use of cyanide salts.[5][6][7][8]

  • Toxicity: Cyanide is highly toxic if ingested, inhaled, or absorbed through the skin.[7]

  • Hydrogen Cyanide (HCN) Gas Evolution: Acidic conditions can lead to the release of highly toxic and flammable HCN gas.[6][9] It is crucial to maintain basic or neutral pH during the reaction and workup.

  • Exothermic Reaction: The Strecker reaction can be exothermic, requiring careful temperature control, especially at a large scale, to prevent runaway reactions.

4. What are the initial indicators of a successful lab-scale reaction?

A successful lab-scale reaction is typically characterized by:

  • High Conversion of 3-Thianone: Monitored by techniques like TLC, GC, or HPLC.

  • Formation of a Precipitate: In many cases, the aminonitrile product may precipitate from the reaction mixture.

  • Characteristic Spectroscopic Data: 1H and 13C NMR, and IR spectroscopy should confirm the presence of the desired product.

5. How does the choice of solvent impact the reaction?

The solvent plays a crucial role in the Strecker synthesis. A solvent system that can dissolve the reactants and facilitate the reaction while allowing for easy product isolation is ideal. Common solvents include water, methanol, ethanol, or mixtures thereof. The choice of solvent can influence reaction kinetics, solubility of intermediates, and the final product's crystalline form.

Troubleshooting Guides

Problem 1: Low Yield of 3-Aminothiane-3-carbonitrile

Possible Causes and Solutions

Possible Cause Explanation Recommended Solution
Incomplete Imine Formation The equilibrium between the ketone and the imine may not favor the imine. This can be due to steric hindrance from the cyclic ketone or inappropriate pH.- Increase the concentration of the ammonia source. - Adjust the pH to be weakly acidic to neutral to favor imine formation without causing significant HCN evolution.
Hydrolysis of the Aminonitrile The aminonitrile product can be sensitive to hydrolysis, especially under strongly acidic or basic conditions, reverting to the starting ketone or forming byproducts.- Maintain careful pH control during the reaction and workup. - Minimize reaction time once product formation is complete. - Use a buffered system to maintain a stable pH.
Side Reactions of 3-Thianone The 3-thianone starting material may undergo self-condensation or other side reactions under the reaction conditions.- Optimize the order of addition of reagents. Adding the cyanide source last can minimize side reactions of the ketone. - Ensure the 3-thianone is of high purity before use.
Poor Temperature Control The reaction may be temperature-sensitive. Excursions to higher temperatures can lead to degradation of the product or starting materials.- Implement robust temperature control measures, especially during the addition of reagents. - Consider a cooled addition of the cyanide source.
Problem 2: Poor Purity of Isolated 3-Aminothiane-3-carbonitrile

Possible Impurities and Purification Strategies

Potential Impurity Origin Suggested Purification Method
Unreacted 3-Thianone Incomplete reaction.- Optimize reaction conditions to drive the reaction to completion. - Utilize column chromatography for removal, though this may be challenging on a large scale. - Consider a reactive quench to remove the unreacted ketone.
Cyanohydrin of 3-Thianone Nucleophilic attack of cyanide on the ketone before imine formation.- Optimize the reaction conditions to favor imine formation first. - This impurity may be removed during crystallization or by adjusting the pH during workup.
Hydrolysis Byproducts Degradation of the aminonitrile or nitrile group.- Recrystallization from a suitable solvent system is often effective. - pH-controlled aqueous washes can remove acidic or basic impurities.
Sulfur-related Impurities Oxidation or other side reactions involving the sulfur atom in the thiane ring.- Maintain an inert atmosphere (e.g., nitrogen) during the reaction. - Purification by crystallization is the preferred method.
  • Solvent Screening: Identify a suitable solvent or solvent system where the aminonitrile has high solubility at elevated temperatures and low solubility at room temperature or below. Potential solvents could include isopropanol, ethanol, acetonitrile, or mixtures with water.

  • Dissolution: Dissolve the crude 3-aminothiane-3-carbonitrile in the minimum amount of the chosen hot solvent.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum at a temperature that does not cause degradation.

Problem 3: Dark Coloration of the Reaction Mixture or Final Product

Understanding and Mitigating Color Formation

Color formation is a common issue in the scale-up of many chemical processes.

  • Cause: The presence of highly conjugated byproducts or degradation products. In the case of sulfur-containing compounds, trace metal impurities can also lead to coloration.

  • Mitigation:

    • Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions that may lead to colored impurities.

    • High-Purity Starting Materials: Ensure the 3-thianone and other reagents are free from impurities that could contribute to color formation.

    • Charcoal Treatment: During the recrystallization process, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities before the hot filtration step.

Visualizing the Process

The Strecker Synthesis of 3-Aminothiane-3-carbonitrile

Strecker_Synthesis Thianone 3-Thianone Imine Thiane-3-imine Thianone->Imine + NH3 - H2O Ammonia NH3 Ammonia->Imine Product 3-Aminothiane-3-carbonitrile Imine->Product + CN- Cyanide CN- Cyanide->Product Troubleshooting_Workflow Start Low Yield Observed Check_Purity Analyze Purity of Starting Materials Start->Check_Purity Check_Reaction_Conditions Verify Reaction Parameters (Temp, Time, pH) Start->Check_Reaction_Conditions Analyze_Byproducts Identify Byproducts (TLC, HPLC, NMR) Start->Analyze_Byproducts Optimize_Imine Optimize Imine Formation (Increase NH3, Adjust pH) Check_Purity->Optimize_Imine Check_Reaction_Conditions->Optimize_Imine Analyze_Byproducts->Optimize_Imine Imine-related byproducts Optimize_Cyanide Optimize Cyanide Addition (Rate, Temperature) Analyze_Byproducts->Optimize_Cyanide Cyanohydrin detected Improve_Workup Refine Workup and Isolation Analyze_Byproducts->Improve_Workup Degradation products Success Yield Improved Optimize_Imine->Success Optimize_Cyanide->Success Improve_Workup->Success

Caption: A decision-making flowchart for troubleshooting low yields.

Analytical Methods for Quality Control

A robust analytical package is essential for successful scale-up.

Analytical Technique Purpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the starting materials and the final product, and to quantify impurities. A reverse-phase C18 column with a buffered mobile phase is a good starting point.
Nuclear Magnetic Resonance (NMR) Spectroscopy 1H and 13C NMR are critical for confirming the structure of the final product and identifying any major impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of key functional groups, such as the nitrile (C≡N) and amine (N-H) groups.
Gas Chromatography (GC) Useful for monitoring the consumption of the volatile starting material, 3-thianone.
Differential Scanning Calorimetry (DSC) To determine the melting point and thermal stability of the final product.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Justus Liebigs Annalen der Chemie1850 , 75 (1), 27–45. [Link]

  • Groger, H. Catalytic Enantioselective Strecker Reactions and Analogous Syntheses of α-Amino Acids. Chemical Reviews2003 , 103 (8), 2795–2828. [Link]

  • "Strecker Synthesis". Master Organic Chemistry. [Link]

  • "Non-Isocyanide-Based Three-Component Reactions: From Strecker to Nowadays". Molecules2023 , 28 (12), 4787. [Link]

  • "Organocatalytic Synthesis of α-Aminonitriles: A Review". Catalysts2022 , 12 (10), 1149. [Link]

  • "Synthesis of six-membered amino acids and amides by hydrolysis of nitriles". Tetrahedron2005 , 61 (44), 10446-10455. [Link]

  • "Strecker Amino Acid Synthesis Mechanism & Examples". Chemistry Steps. [Link]

  • "Strecker Amino Acid Synthesis". YouTube. [Link]

  • "The Strecker Synthesis of Amino Acids". Master Organic Chemistry. [Link]

  • "Organocatalytic Synthesis of α-Aminonitriles: A Review". MDPI. [Link]

  • "α-Aminonitrile synthesis by cyanation". Organic Chemistry Portal. [Link]

  • "Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis". National Institutes of Health. [Link]

  • "Strecker amino acid synthesis". Wikipedia. [Link]

  • "Stereoselective synthesis of sulfur-containing β-enaminonitrile derivatives through electrochemical Csp3–H bond oxidative functionalization of acetonitrile". National Institutes of Health. [Link]

  • "GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE". Safe Work Australia. [Link]

  • "Chemical Synthesis and the Stability of Theanine". ResearchGate. [Link]

  • "The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean". National Institutes of Health. [Link]

  • "Thermal degradation of 18 amino acids during pyrolytic processes". PubMed Central. [Link]

  • "Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile". Royal Society of Chemistry. [Link]

  • "Developing Processes for Crystallization-Induced Asymmetric Transformation". ACS Publications. [Link]

  • "Cyanides Storage, Handling and General Use Information". University of Windsor. [Link]

  • "Thermal degradation of 18 amino acids during pyrolytic processes". ResearchGate. [Link]

  • "SYNTHESIS, CRYSTAL STRUCTURE OF MONO- AND BIS α-AMINONITRILES AND CLASSIFIATION BASED ON CHEMICAL COMPOSITION". CyberLeninka. [Link]

  • "Asymmetric Strecker Synthesis of α-Arylglycines". The Journal of Organic Chemistry. [Link]

  • "Cyanide Salts". Dartmouth Environmental Health and Safety. [Link]

  • "Synthesis Methods of 3-Amino Thietane and its Derivatives". ResearchGate. [Link]

  • "Sulfur containing amino acids – challenge of accurate quantification". Royal Society of Chemistry. [Link]

  • "Capillary HPLC-NMR Coupling: High-Resolution (1)H NMR Spectroscopy in the Nanoliter Scale". PubMed. [Link]

  • "High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction". National Institutes of Health. [Link]

  • "Thermal degradation of 18 amino acids during pyrolytic processes". PubMed. [Link]

  • "Synthesis of 1,3-thiazine derivatives and their evaluation as potential antimycobacterial agents". PubMed. [Link]

  • "Information on Cyanide Compounds". Stanford Environmental Health & Safety. [Link]

  • "Thermal Degradation of Aminosilicone Carbamates". ResearchGate. [Link]

  • "The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean". ResearchGate. [Link]

  • "Enantioselective total synthesis of atisane diterpenoids: (+)-sapinsigin H, (+)-agallochaol C, and (+)-16α, 17-dihydroxy-atisan-3-one". Royal Society of Chemistry. [Link]

  • "Hydrogen Cyanide (HCN)". Centers for Disease Control and Prevention. [Link]

  • "Synthesis, degradation kinetics and in vitro antimicrobial activity of tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives of some beta-amino acids". PubMed. [Link]

Sources

Validation & Comparative

mass spectrometry fragmentation of 3-aminothiane-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide to Structural Elucidation: 3-Aminothiane-3-carbonitrile

Part 1: Executive Summary & Strategic Context

In the synthesis of sulfur-containing amino acids and spiro-cyclic scaffolds (e.g., MMP inhibitors), 3-aminothiane-3-carbonitrile (C₆H₁₀N₂S) serves as a critical Strecker synthesis intermediate. Its structural verification is often complicated by the geminal functionalization (amine and nitrile at the C3 position) and the labile nature of the thiane ring.

This guide compares the two primary analytical "products" (methodologies) for characterizing this scaffold: Electron Ionization (EI-GC/MS) versus Electrospray Ionization (ESI-LC-MS/MS) . While ESI is the industry standard for biological matrices, this guide demonstrates why EI remains superior for structural fingerprinting of this specific small-molecule intermediate, while ESI is required for purity profiling.

Part 2: Comparative Analysis of Ionization Methodologies

For a researcher confirming the identity of 3-aminothiane-3-carbonitrile, the choice of ionization source dictates the quality of structural data.

Comparison Table: EI (70 eV) vs. ESI-CID (Soft Ionization)
FeatureMethod A: Electron Ionization (EI) Method B: ESI-MS/MS (Collision Induced)
Primary Utility Structural Fingerprinting Purity & Molecular Weight Confirmation
Ionization Energy Hard (70 eV) – Induces extensive fragmentation.[1]Soft – Generates primarily

.
Molecular Ion

(m/z 142). Often weak intensity.

(m/z 143). High intensity (Base peak).
Key Mechanism Retro-Diels-Alder (RDA) &

-Cleavage.[2]
Neutral Loss (NH

, HCN) driven by proton mobility.
Sulfur Visibility Distinctive isotope pattern (

) on fragments.
Isotope pattern visible primarily on parent ion.
Limit of Detection Moderate (ng range).Excellent (pg range).[2]
Recommendation Best for Synthesis Confirmation. Best for DMPK/Metabolite ID.

Part 3: Deep Dive – Fragmentation Mechanisms

Understanding the specific fragmentation pathways is the "performance" metric of this analysis. The presence of the Sulfur atom at position 1 and the gem-amino/nitrile at position 3 creates unique stress points in the molecule.

Pathway A: The Retro-Diels-Alder (RDA) Reaction (EI Dominant)

Unlike its carbocyclic analog (3-aminocyclohexane-carbonitrile), the thiane ring undergoes a characteristic RDA cleavage driven by the stability of the sulfur radical cation.

  • Mechanism: The ionization of the sulfur lone pair triggers the cleavage of the C-C bonds, splitting the ring.

  • Diagnostic Fragment: This typically yields a diene or thio-ketone fragment. For 3-aminothiane-3-carbonitrile, RDA cleavage often results in the loss of ethylene (C

    
    H
    
    
    
    , 28 Da) or propene derivatives depending on the specific ring conformation and charge localization.
Pathway B: Functional Group Elimination (ESI/CID Dominant)

In ESI, the proton localizes on the primary amine (highest proton affinity).

  • Loss of Ammonia (-17 Da): The geminal nitrile destabilizes the C-N bond, facilitating the loss of NH

    
     to form a resonance-stabilized cation at m/z 126.
    
  • Loss of HCN (-27 Da): A secondary pathway common in

    
    -aminonitriles, often observed in MS
    
    
    
    experiments.
The "Alternative" Contrast: Thiane vs. Cyclohexane

If you were analyzing the cyclohexane analog (no sulfur), the fragmentation would be dominated exclusively by


-cleavage adjacent to the amine. The Thiane  analog is distinct because the Sulfur atom acts as a "charge sink," directing fragmentation away from the amine and towards ring opening.
  • Diagnostic Check: Look for the

    
     isotope peak (approx. 4.4% height of the 
    
    
    
    peak). If this isotopic envelope is preserved in a fragment (e.g., m/z 115), the sulfur is retained. If the isotope pattern disappears, the sulfur has been ejected (rare in soft ionization).

Part 4: Visualization of Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways for the protonated species (ESI) and the radical cation (EI).

FragmentationPathways Start 3-Aminothiane-3-carbonitrile (Neutral MW: 142.06) ESI_Ion ESI: [M+H]+ m/z 143 Start->ESI_Ion Soft Ionization (+H) EI_Ion EI: M+. m/z 142 Start->EI_Ion Hard Ionization (70eV) Loss_NH3 Loss of NH3 (-17) [M+H-NH3]+ m/z 126 ESI_Ion->Loss_NH3 Primary CID Path Loss_HCN Loss of HCN (-27) From m/z 126 -> m/z 99 Loss_NH3->Loss_HCN Secondary Decay RDA_Frag Retro-Diels-Alder (RDA) Ring Opening Loss of C2H4 (-28) EI_Ion->RDA_Frag Sulfur-Directed Alpha_Cleave Alpha-Cleavage (Amine directed) m/z 114 (Loss of HCN+H) EI_Ion->Alpha_Cleave N-Directed

Caption: Figure 1. Divergent fragmentation pathways.[3] ESI favors neutral loss of functional groups (NH3), while EI triggers skeletal ring rearrangements (RDA).

Part 5: Validated Experimental Protocol (ESI-MS/MS)

This protocol is designed for the purity verification of the compound in a drug discovery context.

Objective: Confirm identity via Molecular Ion and Daughter Ion generation.

1. Sample Preparation:

  • Dissolve 1 mg of 3-aminothiane-3-carbonitrile in 1 mL of Acetonitrile:Water (50:50) + 0.1% Formic Acid.

  • Critical Step: Vortex for 30 seconds. Sulfur heterocycles can be "sticky"; ensure complete dissolution.

  • Dilute to 1 µg/mL for direct infusion or LC injection.

2. LC Conditions (if coupled):

  • Column: C18 Reverse Phase (e.g., Waters XBridge), 2.1 x 50 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (The amine makes it polar; expect early elution).

3. MS Parameters (Triple Quadrupole or Q-TOF):

  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the nitrile).

  • Collision Energy (CID): Ramp 10–30 eV.

4. Data Interpretation (Self-Validating Steps):

  • Step A: Check Parent Ion. Do you see m/z 143.1?

  • Step B: Check Isotope.[4] Is there a peak at 145.1 with ~4-5% intensity? (Confirms Sulfur).[2][5]

  • Step C: Apply CID. Do you see the transition 143

    
     126 (Loss of NH
    
    
    
    )?
    • Pass: Structure confirmed.

    • Fail: If 126 is absent, suspect the "carbon" analog or regioisomer.

Part 6: Analytical Workflow Diagram

Workflow Sample Sample (1 mg) Dilution Dilution (50:50 ACN:H2O) Sample->Dilution Ionization ESI Source (+ve Mode) Dilution->Ionization MS1 MS1 Filter (Select m/z 143) Ionization->MS1 CID Collision Cell (N2 Gas, 20eV) MS1->CID MS2 MS2 Detection (Target m/z 126) CID->MS2 Validation Isotope Check (m/z 145 @ 4.4%) MS2->Validation

Caption: Figure 2. Step-by-step analytical workflow for validating 3-aminothiane-3-carbonitrile.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
  • NIST Chemistry WebBook. Mass Spectrum of Thiane and related heterocycles. (Source for general sulfur heterocycle fragmentation patterns).[6]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Authoritative guide on alpha-cleavage in amines and nitriles).

Sources

Comparative Guide: 3-Aminothiane-3-carbonitrile vs. Oxane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Pivot

In the optimization of cathepsin K inhibitors and other protease-targeting small molecules, the 3-amino-3-cyano motif serves as a critical structural anchor.[1] This guide compares two specific bioisosteres: the sulfur-containing 3-aminothiane-3-carbonitrile (Thiane analog) and its oxygen-containing counterpart, 3-aminotetrahydropyran-3-carbonitrile (Oxane analog).[1]

While often treated as interchangeable hydrophobic spacers, the switch from Sulfur (S) to Oxygen (O) at the 3-position induces profound changes in ring puckering, basicity, and metabolic trajectory.[1] This guide dissects these differences to aid in rational scaffold selection.

Physicochemical & Structural Profile[2][3]

The substitution of the ring heteroatom alters the electronic environment of the primary amine and the spatial orientation of the nitrile group.

Comparative Data Table
Property3-Aminothiane-3-carbonitrile3-Aminotetrahydropyran-3-carbonitrileImpact on Drug Design
Heteroatom Sulfur (S)Oxygen (O)S is larger, softer, less electronegative.[1]
Bond Length (C-X) ~1.82 Å (C-S)~1.43 Å (C-O)Thiane ring is more puckered/distorted.
Lipophilicity (cLogP) ~0.8 - 1.2 (Higher)~0.2 - 0.5 (Lower)Thiane increases permeability but lowers solubility.[1]
Amine Basicity (pKa) Higher (~7.5 - 8.[1]0)Lower (~6.5 - 7.[1]0)Oxygen's strong -I effect reduces amine basicity.[1]
Metabolic Liability High (S-oxidation)Low (Ether stability)Thiane requires metabolic blocking strategies.[1]
H-Bonding Weak AcceptorModerate AcceptorOxane engages in stronger water networks.[1]
Conformational Analysis

The Thiane ring adopts a distorted chair conformation due to the long C-S bonds (1.82 Å) compared to C-C (1.53 Å). This creates a "narrower" ring profile at the heteroatom end, potentially allowing the thiane analog to fit into deeper, more hydrophobic pockets (e.g., S2 subsites of proteases) where the wider oxane ring might clash.

Conversely, the Oxane ring is a closer mimic to cyclohexane in terms of bond angles but introduces a dipole moment that can be exploited for specific H-bond interactions with backbone amides.

Metabolic Stability & Toxicity[4]

A critical differentiator is the metabolic fate of the heteroatom. The thiane sulfur is a "soft" nucleophile and a prime target for Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s.

Pathway Visualization: Sulfur Oxidation Liability

The following diagram illustrates the oxidative liability inherent to the thiane scaffold, a pathway absent in the oxane analog.

MetabolicPathway Thiane 3-Aminothiane-3-carbonitrile (Parent Drug) Sulfoxide S-Oxide Metabolite (Sulfoxide) [Chiral Center Created] Thiane->Sulfoxide CYP450 / FMO (Phase I Oxidation) Oxane Oxane Analog (Metabolically Stable) Thiane->Oxane Bioisosteric Swap (Prevents Pathway) Sulfone S,S-Dioxide Metabolite (Sulfone) [Polarity Spike] Sulfoxide->Sulfone Further Oxidation

Figure 1: The thiane scaffold is susceptible to sequential oxidation, increasing polarity and potentially altering off-target selectivity. The oxane analog avoids this pathway entirely.

Synthetic Accessibility & Protocols

Both compounds are accessible via the Strecker Synthesis , but the availability of the starting ketone dictates the ease of scale-up.

  • Oxane Route: Tetrahydro-4H-pyran-3-one is difficult to access; however, the 4-isomer is common.[1] For the specific 3-amino-3-cyano target, the precursor dihydro-2H-pyran-3(4H)-one is required.[1]

  • Thiane Route: Dihydro-2H-thiopyran-3(4H)-one (3-thianone) is the required precursor.[1]

Protocol: Strecker Synthesis of 3-Aminothiane-3-carbonitrile[1]

Objective: Synthesize the alpha-amino nitrile from the corresponding cyclic ketone.

Reagents:

  • Dihydro-2H-thiopyran-3(4H)-one (1.0 eq)[1]

  • Ammonium Chloride (NH₄Cl) (2.0 eq)[1]

  • Sodium Cyanide (NaCN) or TMSCN (1.2 eq)[1]

  • Solvent: Methanol / Water (1:[1]1) or Ammonia in Methanol (7N)[1]

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve dihydro-2H-thiopyran-3(4H)-one (10 mmol) in 7N ammonia in methanol (20 mL).

  • Imine Formation: Add Ammonium Chloride (20 mmol) and stir at room temperature for 30 minutes. This pre-equilibrium favors the formation of the imine intermediate.

  • Cyanation: Caution: Perform in a well-ventilated fume hood. Add Sodium Cyanide (12 mmol) carefully. Seal the flask and stir at room temperature for 18–24 hours.

    • Alternative: For a safer protocol, use TMSCN (Trimethylsilyl cyanide) with a catalytic amount of ZnI₂ in dry dichloromethane.

  • Quench & Extraction: Pour the reaction mixture into ice-cold water (50 mL). Extract with Ethyl Acetate (3 x 30 mL).

  • Workup: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude amino nitrile is often an oil or low-melting solid. Purify via recrystallization from Et₂O/Hexanes or column chromatography (SiO₂, EtOAc/Hexanes gradient).[1] Note that the amino nitrile can degrade on silica; neutralize silica with 1% Et₃N if necessary.

Synthesis Workflow Diagram

Synthesis Ketone Start: 3-Thianone (Cyclic Ketone) Imine Intermediate: Cyclic Imine Ketone->Imine Ammonolysis (NH4Cl) Product Product: 3-Aminothiane-3-carbonitrile Imine->Product Nucleophilic Attack (CN-) Reagents NH3 / MeOH + NaCN Reagents->Imine

Figure 2: General Strecker reaction pathway applicable to both thiane and oxane ketones.

Strategic Recommendation

Select 3-Aminothiane-3-carbonitrile when:

  • Lipophilicity is needed: You need to increase LogP to improve membrane permeability.

  • Binding Geometry: The target pocket is narrow and hydrophobic; the longer C-S bonds allow a unique "reach" that C-O cannot mimic.

  • Reactivity: You plan to oxidize the sulfur later to a sulfone to introduce a strong hydrogen bond acceptor (HBA) vector.

Select 3-Aminotetrahydropyran-3-carbonitrile when:

  • Solubility is critical: You need to lower LogP and improve aqueous solubility.

  • Metabolic Stability: You must avoid the S-oxidation soft-spot to improve half-life (

    
    ).[1]
    
  • Basicity Modulation: You require a less basic amine to reduce lysosomal trapping or hERG liability (due to Oxygen's inductive effect).

References

  • Cathepsin K Inhibitor Development: Journal of Medicinal Chemistry. "Design and Synthesis of Cathepsin K Inhibitors." (General Search Verification)

  • Strecker Reaction Methodologies: Organic Chemistry Portal. "Strecker Synthesis of alpha-Amino Nitriles."

  • Thiane vs. Oxane Bioisosterism: PharmaBlock Whitepaper. "Tetrahydropyrans in Drug Discovery."

  • Metabolic Stability of Sulfur Heterocycles: Xenobiotica. "Metabolic oxidation of sulfur-containing heterocycles." [1]

  • Chemical Properties of Nitriles: ChemGuide. "Introducing Nitriles."

Sources

Safety Operating Guide

Personal protective equipment for handling 3-aminothiane-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Protocol: Handling 3-Aminothiane-3-Carbonitrile

This guide provides essential safety and logistical information for the handling and disposal of 3-aminothiane-3-carbonitrile. As no specific Safety Data Sheet (SDS) is readily available for this compound, this protocol is built upon a conservative risk assessment, drawing from the known hazards of structurally similar aminonitriles and sulfur-containing heterocyclic compounds. The causality behind each procedural step is explained to ensure a deep understanding of the required safety measures, fostering a culture of proactive safety and scientific integrity.

Hazard Assessment: An Evidence-Based Approach by Analogy

The primary challenge in establishing a safe handling protocol for 3-aminothiane-3-carbonitrile is the absence of comprehensive toxicological data. To address this, we must infer its potential hazards by examining analogous chemical structures. The core structure contains both an aminonitrile group and a thiane (saturated sulfur heterocycle) moiety.

  • Aminonitriles: This class of compounds can be toxic. The Strecker synthesis, a common method for producing α-aminonitriles, involves the use of cyanide, highlighting the potential for related toxicity[1][2][3].

  • Organosulfur Compounds: While the thiane ring is saturated, organosulfur compounds can present a range of hazards. For context, the potent alkylating agent mustard gas is an organosulfur compound[4].

  • Structural Analogs: By analyzing the GHS hazard classifications of publicly available analogs, we can construct a probable hazard profile.

The following table summarizes the known hazards of compounds with similar functional groups, forming the basis for our recommended precautions.

Compound NameMolecular StructureKey GHS Hazard Statements
3-Aminopyridine-4-carbonitrile C₆H₅N₃Toxic if swallowed (H301), Toxic in contact with skin (H311), Causes serious eye irritation (H319)[5].
2-Aminothiophene-3-carbonitrile C₅H₄N₂SHarmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage (H318)[6].
3-Aminobenzonitrile C₇H₆N₂Harmful if swallowed (H302), Harmful in contact with skin (H312), May cause an allergic skin reaction (H317)[7].
Cinnamyl Nitrile C₉H₇NToxic if swallowed (H301)[8].
(Inferred for 3-Aminothiane-3-carbonitrile) C₅H₈N₂SAssumed to be: Toxic if swallowed, toxic in contact with skin, causes serious eye damage, and may cause skin/respiratory irritation.

Based on this analysis, it is prudent to handle 3-aminothiane-3-carbonitrile as a substance with significant acute toxicity (oral and dermal), a high potential for causing serious eye damage, and possible skin and respiratory irritation.

The Hierarchy of Controls: A Multi-Layered Safety Approach

Personal Protective Equipment (PPE) is the final line of defense. It must be used in conjunction with more effective engineering and administrative controls. This multi-layered approach is fundamental to robust laboratory safety.

cluster_0 Hierarchy of Controls for 3-Aminothiane-3-Carbonitrile Elimination Elimination/Substitution Engineering Engineering Controls (Primary Barrier) Elimination->Engineering If elimination is not possible... Administrative Administrative Controls (Procedural Safety) Engineering->Administrative Supplement with procedures... PPE Personal Protective Equipment (PPE) (Final Barrier) Administrative->PPE Protect the individual... desc4 Least Effective desc1 Most Effective

Caption: The Hierarchy of Controls prioritizes safety measures.

  • Engineering Controls: All work involving 3-aminothiane-3-carbonitrile, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors[9][10][11].

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical. Ensure all personnel are trained on the specific hazards and handling procedures. Work areas must be clearly demarcated, and access restricted.

Personal Protective Equipment (PPE) Protocol

Given the inferred high acute toxicity and potential for severe eye damage, a comprehensive PPE ensemble is mandatory.

  • Respiratory Protection:

    • Rationale: Analogous compounds may cause respiratory irritation, and the inhalation toxicity of many aminonitriles is a significant concern[5][12].

    • Protocol: When handling the solid powder outside of a fume hood (a practice that should be avoided) or if there is a risk of aerosolization within the hood, a NIOSH-approved respirator is necessary. For most fume hood work, proper hood function is sufficient.

  • Eye and Face Protection:

    • Rationale: The data from analogs consistently indicates a risk of serious eye irritation or damage[6][9][12].

    • Protocol: Wear chemical splash goggles that conform to ANSI Z87.1 or European Standard EN 149. A full-face shield should be worn over the goggles when handling larger quantities or during procedures with a higher splash risk[13].

  • Hand Protection:

    • Rationale: Dermal toxicity is a key concern, with analogs listed as "Toxic in contact with skin"[5][9].

    • Protocol: Double-gloving is required. Wear two pairs of nitrile gloves, ensuring the outer glove extends over the cuff of the lab coat. Inspect gloves for any signs of degradation or puncture before use. If contact occurs, remove gloves immediately, wash hands thoroughly, and don a new pair.

  • Body Protection:

    • Rationale: Prevents accidental skin contact with the chemical.

    • Protocol: Wear a clean, buttoned laboratory coat. For procedures involving significant quantities or a high risk of splashing, a chemically resistant apron should be worn over the lab coat[14]. Do not wear shorts or open-toed shoes in the laboratory.

Procedural Step-by-Step Guidance

A disciplined, sequential approach to donning and doffing PPE is critical to prevent contamination.

cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) D1 1. Lab Coat D2 2. Inner Gloves D1->D2 D3 3. Goggles/ Face Shield D2->D3 D4 4. Outer Gloves (over cuffs) D3->D4 F1 1. Outer Gloves (Contaminated) D4->F1 Enter Work Area & Perform Tasks F2 2. Lab Coat/ Apron F1->F2 F3 3. Goggles/ Face Shield F2->F3 F4 4. Inner Gloves F3->F4 Wash Wash Hands Thoroughly F4->Wash Immediately Proceed to

Caption: Sequential process for donning and doffing PPE.

Spill and Emergency Procedures:

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes[9][12]. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[9][12]. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the attending physician this guide or the container label[9][10].

  • Small Spill: For small spills inside a fume hood, absorb the material with a non-reactive absorbent (e.g., sand or vermiculite). Collect the material into a sealed, labeled container for hazardous waste disposal[15].

  • Large Spill: Evacuate the area immediately. Alert your institution's environmental health and safety (EHS) department.

Disposal Plan: Managing Contaminated Waste

Proper disposal is a critical final step to ensure the safety of all personnel and protect the environment.

  • Contaminated PPE: All disposable PPE (gloves, aprons) that has come into contact with 3-aminothiane-3-carbonitrile must be treated as hazardous waste.[16][17].

    • Procedure: At the end of the procedure, doff outer gloves and dispose of them in a designated, sealed hazardous waste container inside the fume hood. Other contaminated disposable items should also be placed in this container. Do not discard in regular trash.

  • Chemical Waste:

    • Solid Waste: Unused 3-aminothiane-3-carbonitrile and any contaminated solid materials (e.g., absorbent from a spill) must be collected in a clearly labeled, sealed container.

    • Liquid Waste: Solutions containing 3-aminothiane-3-carbonitrile should be collected in a designated, labeled, and sealed hazardous waste container.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste service[16]. Follow all local, state, and federal regulations for chemical waste disposal.

By adhering to this comprehensive protocol, researchers, scientists, and drug development professionals can handle 3-aminothiane-3-carbonitrile with a high degree of safety, building a foundation of trust in laboratory operations and ensuring the integrity of their work.

References

  • Safety Data Sheet for Trimethylsilyl cyanide (alternative). Sourced from a general search, specific vendor not listed.
  • Material Safety Data Sheet - Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate . Cole-Parmer. [Link]

  • Aminonitrile B 1 Information and recommendations for paramedics and doctors at the site. Chemical Emergency Medical Guidelines, BASF.
  • 3-Aminopyridine-4-carbonitrile PubChem Entry . National Center for Biotechnology Information. [Link]

  • How to Dispose of Nitrile Gloves? . Earth Safe PPE. [Link]

  • 2-Aminothiophene-3-carbonitrile PubChem Entry . National Center for Biotechnology Information. [Link]

  • Examples of PPE for Various Dangerous Goods Classes . Storemasta Blog. [Link]

  • 3-Aminobenzonitrile PubChem Entry . National Center for Biotechnology Information. [Link]

  • Personal Protective Equipment (PPE) . U.S. Environmental Protection Agency (EPA). [Link]

  • How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse?. Sourced from a general search, specific vendor not listed.
  • Organocatalytic Synthesis of α-Aminonitriles: A Review . SciSpace. [Link]

  • Sustainable Recycling of Waste from Nitrile Gloves . MDPI. [Link]

  • Personal Protective Equipment (PPE) . CHEMM. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs . Provista. [Link]

  • Process for the preparation of aminonitriles.
  • 3-Cyanopyridine PubChem Entry . National Center for Biotechnology Information. [Link]

  • Mustard gas - Wikipedia . Wikipedia. [Link]

  • The Strecker Synthesis of Amino Acids . Master Organic Chemistry. [Link]

  • Nitrile Glove Recycling Explained . YouTube. [Link]

  • α-Aminonitrile synthesis by cyanation . Organic Chemistry Portal. [Link]

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